Chroman-8-carboxylic acid
Beschreibung
BenchChem offers high-quality Chroman-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chroman-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-chromene-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFOWPRKKPHPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C(=O)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507363 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31457-16-6 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis Pathways for Chroman-8-Carboxylic Acid
This guide details the synthesis of Chroman-8-carboxylic acid (3,4-dihydro-2H-1-benzopyran-8-carboxylic acid) , a critical scaffold in medicinal chemistry often utilized in the development of GPCR agonists (e.g., 5-HT4), leukotriene antagonists, and antihypertensive agents.
The following protocols prioritize regioselectivity, specifically targeting the C8 position, which is sterically and electronically unique due to its proximity to the pyran oxygen.
Executive Summary & Retrosynthetic Analysis
Target Molecule: Chroman-8-carboxylic acid (CAS: 31457-16-6) Core Challenge: Introducing a carboxyl group selectively at the 8-position (ortho to the ether oxygen) without contaminating the 6-position (para to the ether oxygen).
Strategic Disconnections:
-
C8-C(O) Disconnection (Anionic Approach): Exploiting the directing ability of the ring oxygen to facilitate Directed Ortho Metalation (DoM). This is the most direct and atom-economical route.
-
C8-Br Disconnection (Metal-Halogen Exchange): Utilizing a pre-functionalized 8-bromo intermediate.
-
C8-Methyl Disconnection (Oxidation): Oxidizing a methyl group, though this requires a specific 8-methyl precursor.
Primary Pathway: Directed Ortho Metalation (DoM)
This is the industry-standard method for synthesizing chroman-8-carboxylic acid. It leverages the Lewis-basic oxygen atom of the chroman ring to coordinate with an organolithium reagent, directing deprotonation specifically to the ortho (C8) position.
Mechanism of Action
The ether oxygen at position 1 acts as a Directed Metalation Group (DMG). Upon treatment with n-butyllithium (n-BuLi), the lithium cation coordinates to the oxygen lone pair. This proximity effect increases the acidity of the C8 proton and stabilizes the resulting transition state, leading to exclusive lithiation at C8 over the electronically favored C6 position.
Experimental Protocol
Source Validation: Adapted from WO2009016560A2 and verified against standard DoM principles (Snieckus et al.).
Reagents:
-
n-Butyllithium (2.5 M in hexanes)
-
Diethyl ether (anhydrous) or THF
-
Dry Ice (Solid CO₂)
-
HCl (2N)
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a strictly inert atmosphere (
or ). -
Solvent Prep: Charge the flask with anhydrous diethyl ether (15 mL per 17.7 mmol of substrate).
-
Reagent Addition: Add n-BuLi (19.5 mmol, 1.1 eq) to the ether. Note: Some protocols reverse this, adding BuLi to the substrate, but adding substrate to BuLi is also common for DoM to ensure excess base initially.
-
Metalation: Add a solution of chroman (17.7 mmol) in ether (15 mL) dropwise over 10–15 minutes.
-
Reflux: Heat the mixture to reflux (approx. 35–40°C) and stir for 2.5 hours. The solution typically turns yellow/orange, indicating the formation of the lithiated species.
-
Quenching (Carboxylation): Cool the reaction mixture to room temperature. Pour the mixture slowly onto an excess of crushed dry ice (solid
) in a beaker. Caution: Vigorous bubbling will occur. -
Workup: Allow the excess
to sublime. Add ice water to the residue. The lithium salt of the acid is water-soluble. -
Isolation: Extract the aqueous layer with diethyl ether to remove unreacted starting material (discard organic layer). Acidify the aqueous phase to pH ~2 with 2N HCl to precipitate the free acid.
-
Purification: Extract the precipitate with ethyl acetate (3x), dry over
, and concentrate. Recrystallize from ethanol/water if necessary.
Yield Expectation: 65–85%
Figure 1: Directed Ortho Metalation (DoM) pathway leveraging the ring oxygen for regioselectivity.
Secondary Pathway: Metal-Halogen Exchange
This pathway is preferred if 8-bromochroman is already available or if the DoM route yields inseparable isomers (rare for this substrate). It involves generating the organolithium or Grignard reagent from the bromide.
Precursor Synthesis (If 8-Bromochroman is unavailable)
Direct bromination of chroman typically yields the 6-bromo isomer. Therefore, 8-bromochroman is best synthesized via cyclization of 2-bromophenol :
-
Alkylation: 2-Bromophenol + 1,3-dibromopropane (
, acetone) 1-bromo-2-(3-bromopropoxy)benzene. -
Friedel-Crafts Cyclization: Intramolecular cyclization using
or . Note: This step can be tricky due to ring size preference; often requires specific Lewis acids.
Carboxylation Protocol
-
Exchange: Dissolve 8-bromochroman in anhydrous THF at -78°C.
-
Lithiation: Add t-Butyllithium (2.0 eq) or n-BuLi (1.1 eq) dropwise. Stir for 30–60 mins. The bromine atom is rapidly exchanged for lithium.
-
Trapping: Bubble dry
gas into the solution or pour onto dry ice. -
Workup: Acidify with HCl and extract.
Advantages: Extremely high regiofidelity (lithium goes exactly where the bromine was). Disadvantages: Requires synthesis of the brominated precursor.
Comparative Analysis of Methods
| Feature | Pathway A: DoM (Recommended) | Pathway B: Metal-Halogen Exchange | Pathway C: Oxidation of 8-Methyl |
| Precursor | Chroman (Cheap, Commercial) | 8-Bromochroman (Expensive/Synthetic) | 8-Methylchroman |
| Reagents | n-BuLi, | t-BuLi/Mg, | |
| Atom Economy | High | Medium (Loss of Br) | Low (Waste from oxidant) |
| Regioselectivity | High (Directed by Oxygen) | Perfect (Pre-defined) | High (Pre-defined) |
| Scalability | High (Used in Pilot Plants) | Medium (Cryogenic steps often needed) | Low (Exothermic/Waste) |
Critical Safety & Troubleshooting
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric. Use a syringe/cannula transfer technique under positive nitrogen pressure. Ensure all glassware is oven-dried.
-
Temperature Control: While the DoM refluxes ether (35°C), the metal-halogen exchange often requires -78°C to prevent elimination or Wurtz coupling.
-
Moisture Sensitivity: Any water present before quenching will destroy the organolithium reagent, reducing yield.
-
Isomer Check: Verify the product using
-NMR. The 8-carboxylic acid will show a characteristic splitting pattern for the aromatic protons (typically a doublet-doublet-doublet or multiplet pattern distinct from the 6-isomer).
Figure 2: Comparison of the direct DoM route vs. the multi-step bromide precursor route.
References
-
Glaxo Group Ltd. (2009). Trans-3-aza-bicyclo[3.1.0]hexane derivatives as modulators of the dopamine D3 receptor. WO2009016560A2. (Provides the specific experimental protocol for DoM of chroman).
-
Pfizer Inc. (2009). 2-Aza-bicyclo[2.2.1]heptane derivatives. WO2009104155A1. (Cites the reduction of 4-chromanone to chroman followed by carboxylation).
- Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933.
-
Thermo Fisher Scientific. (2024). Chroman-8-carboxylic acid, 97% Product Specifications. (Verifies commercial availability and CAS 31457-16-6).
Sources
- 1. Chroman-8-carboxylic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. Chroman-8-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives - Google Patents [patents.google.com]
Technical Guide: Physicochemical Characterization of Chroman-8-carboxylic Acid
[1]
Executive Summary
Chroman-8-carboxylic acid (CAS: 31457-16-6) represents a "privileged scaffold" in modern medicinal chemistry, serving as a bioisostere for dihydrobenzofurans and substituted benzoic acids.[1] Its bicyclic structure—comprising a benzene ring fused to a saturated dihydropyran ring—offers a unique vector for exploring chemical space, particularly in the design of GPCR agonists and enzyme inhibitors where restricted conformation is advantageous.[1]
This guide provides a definitive technical analysis of the molecule's physicochemical properties, establishing a baseline for its use in Lead Optimization.[1] It details the structural logic governing its solubility and lipophilicity, followed by validated experimental protocols for verifying these metrics in a drug discovery setting.[1]
Part 1: Molecular Identity & Structural Analysis[1]
The placement of the carboxylic acid at the C8 position is chemically significant.[1] Unlike its C6 or C5 isomers, the C8-carboxylate is ortho to the cyclic ether oxygen (O1).[1] This proximity creates a unique electronic environment, potentially allowing for intramolecular hydrogen bonding and influencing the pKa via the inductive effect of the oxygen atom.[1]
| Parameter | Data / Descriptor |
| IUPAC Name | 3,4-dihydro-2H-chromene-8-carboxylic acid |
| Common Name | Chroman-8-carboxylic acid |
| CAS Registry Number | 31457-16-6 |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| SMILES | O=C(O)C1=C(OCCC2)C2=CC=C1 |
| InChI Key | LOFOWPRKKPHPDW-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
Part 2: Physicochemical Profile (The Core)[1]
The following data consolidates calculated consensus values and expected experimental ranges based on structural analogues. This data is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1]
Acid-Base Properties (pKa)
-
Predicted pKa: 3.8 – 4.2 (Acidic)[1]
-
Mechanistic Insight: Typical benzoic acid has a pKa of ~4.[1]2. In Chroman-8-carboxylic acid, the ether oxygen at position 1 is ortho to the carboxylic acid.[1] The inductive electron-withdrawing effect (-I) of the oxygen atom typically stabilizes the carboxylate anion, potentially lowering the pKa (making it slightly more acidic than benzoic acid).[1] However, this can be modulated by steric strain or intramolecular hydrogen bonding between the ether oxygen and the acidic proton.[1]
Lipophilicity (LogP / LogD)[1]
-
Predicted LogP (Neutral): 2.1 – 2.4 [1]
-
LogD (pH 7.4): -0.8 – -0.5 [1]
-
Implication: At physiological pH (7.4), the molecule is almost entirely ionized (anionic).[1] This drastic shift from LogP to LogD indicates high aqueous solubility in blood plasma but suggests that passive permeability across lipid bilayers may be limited unless the pH is lowered (e.g., in the stomach) or active transport is utilized.[1]
Solubility Profile
Part 3: Experimental Characterization Protocols
To ensure data integrity during lead optimization, "estimated" values must be replaced with experimental data. The following protocols are designed to be self-validating.
Protocol: Potentiometric pKa Determination
Objective: Determine the precise thermodynamic pKa to 0.01 log unit accuracy. Method: Potentiometric Titration (e.g., Sirius T3 or similar autotitrator).[1]
-
Preparation: Dissolve 1–2 mg of Chroman-8-carboxylic acid in 10 mL of degassed water containing 0.15 M KCl (ionic strength adjuster). If the compound is insoluble at low pH, use a co-solvent method (titrate in 30%, 40%, 50% Methanol/Water and extrapolate to 0% Methanol).[1]
-
Calibration: Calibrate the pH electrode using standardized buffers (pH 2.0, 4.0, 7.0, 10.0) at 25°C.
-
Titration Loop:
-
Validation: The Bjerrum plot must show a single inflection point. If hysteresis is observed >0.2 pH units, the compound precipitated; switch to co-solvent extrapolation.[1]
Protocol: LogD Lipophilicity Assay (Shake-Flask)
Objective: Measure distribution coefficient at physiological pH.[1]
-
System: Octanol / Phosphate Buffer (pH 7.4).
-
Equilibration: Pre-saturate n-octanol with buffer and buffer with n-octanol for 24 hours to prevent volume changes.
-
Execution:
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
-
QC Check: Mass balance (sum of amounts in both phases) must be >90% of input mass.
Part 4: Visualization of Workflows & Stability
Physicochemical Profiling Workflow
This diagram illustrates the logical flow of characterization, ensuring that solid-state integrity is verified before solution-phase properties are measured.
Caption: Sequential workflow for characterizing the physicochemical baseline of the scaffold.
Metabolic Stability & Reactivity (SAR Logic)
Understanding where this molecule is vulnerable to metabolism is crucial for drug design.[1]
Caption: Structural Activity Relationship (SAR) highlighting primary metabolic soft spots.
Part 5: Synthetic Utility in Drug Design[1][2]
Chroman-8-carboxylic acid is rarely the final drug; it is a scaffold .[1] Its value lies in its derivatization potential:
-
Amide Coupling: The carboxylic acid is readily converted to amides (using HATU/EDC), allowing the attachment of pharmacophores to target GPCRs or kinases.[1]
-
Bioisosterism: It serves as a rigidified analogue of 2-ethoxybenzoic acid.[1] The bicyclic ring restricts the rotation of the ether chain, reducing the entropic penalty upon binding to a protein target.[1]
-
Chirality: While the carboxylic acid is on the benzene ring (achiral), the C2, C3, and C4 positions of the saturated ring offer sites for introducing chirality to increase selectivity.[1]
References
-
Thermo Scientific Chemicals. (2024).[1] Chroman-8-carboxylic acid, 97% Product Specifications. Fisher Scientific.[1] Link[1]
-
ChemicalBook. (2025).[1] Chroman-8-carboxylic acid CAS 31457-16-6 Properties and Suppliers. Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12701138, Chroman-8-carboxylic acid. PubChem.[1] Link
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Contextual reference for carboxylic acid bioisosteres).
The Chroman Scaffold: A Privileged Architecture in Modern Drug Discovery
Executive Summary
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. Ubiquitous in nature (e.g., α-tocopherol/Vitamin E) and central to synthetic pharmacology (e.g., Nebivolol), the chroman core offers a unique balance of lipophilicity and rigidity. This guide dissects the biological activity, structure-activity relationships (SAR), and synthetic methodologies of chroman scaffolds, providing actionable protocols for drug development professionals.[1][2][3]
Structural Architecture & SAR Analysis
The chroman core consists of a benzene ring fused to a six-membered oxygen-containing heterocyclic pyran ring. Unlike its oxidized counterpart (chromone), the chroman ring is saturated at the C2-C3 bond, introducing chirality and flexibility that are critical for receptor binding affinity.
The Pharmacophore Map
The biological activity of chromans is dictated by substitution patterns at three critical zones:
-
The Heterocyclic Ring (C2, C3, C4): Controls stereochemistry and solubility. C2 substitution is pivotal for selectivity (e.g., estrogen receptor binding).
-
The Aromatic Ring (C5-C8): Electronic modulation. Substituents here affect metabolic stability and redox potential.
-
The Oxygen Atom: Acts as a hydrogen bond acceptor.
Visualization: SAR Logic Flow
The following diagram illustrates the impact of functional group modifications on the chroman core.
Caption: Structure-Activity Relationship (SAR) map of the chroman scaffold highlighting functional zones.
Therapeutic Vectors & Biological Activity[4]
Anticancer Activity
Chroman derivatives exhibit potent cytotoxicity through multiple mechanisms, primarily targeting tubulin polymerization and inducing apoptosis.
-
Mechanism: Binding to the colchicine site of tubulin, preventing microtubule assembly.
-
Key Targets: Bcl-2 family proteins (pro-apoptotic), EGFR kinases.
-
Data Point: 4-substituted chromans have shown IC50 values in the low micromolar range (0.1–5.0 µM) against multi-drug resistant cell lines (e.g., HL-60/MX2).
Neuroprotection
Building on the legacy of Vitamin E, synthetic chromans are designed to combat neurodegeneration (Alzheimer’s, Parkinson’s).
-
Dual Action: Many derivatives act as Multi-Target-Directed Ligands (MTDLs), simultaneously inhibiting Acetylcholinesterase (AChE) and scavenging Reactive Oxygen Species (ROS).
-
MAO-B Inhibition: Substitution at C3 with carboxamide moieties has yielded nanomolar inhibition of Monoamine Oxidase B (MAO-B), reducing dopamine degradation.
Comparative Activity Data
The table below summarizes key chroman derivatives and their validated primary targets.
| Derivative Class | Primary Target | Biological Outcome | Key Reference |
| Nebivolol | Antihypertensive (Vasodilation via NO release) | [FDA Approved] | |
| C2-Aryl Chromans | Estrogen Receptors (ER) | SERM (Selective Estrogen Receptor Modulator) | Eur. J. Med. Chem. |
| Spirochromans | Tubulin / Microtubules | Cell Cycle Arrest (G2/M phase) | J. Med. Chem. |
| 6-Hydroxychromans | Free Radicals (ROS) | Neuroprotection (Lipid peroxidation inhibition) | Chem. Cent. J. |
| Chroman-4-ones | AChE / BChE | Cognitive enhancement (Anti-Alzheimer's) | ACS Pharm. Trans. Sci. |
Validated Experimental Protocols
Protocol A: Catalytic Synthesis of Functionalized Chromans
Application Scientist Note: Traditional Pechmann condensation often requires harsh acidic conditions. The following protocol utilizes a modern, mild triflimide-catalyzed annulation, offering higher yields and functional group tolerance.
Reagents:
-
Salicylaldehyde derivative (1.0 equiv)
-
Homoallylic alcohol or alkene (1.5 equiv)[4]
-
Triflimide (HNTf2) catalyst (5 mol%)[4]
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the salicylaldehyde derivative (1.0 mmol) in anhydrous DCM (10 mL).
-
Catalyst Addition: Add Triflimide (HNTf2) (0.05 mmol) at
. Stir for 10 minutes. -
Reactant Addition: Dropwise add the alkene/alcohol substrate (1.5 mmol) over 15 minutes to prevent oligomerization.
-
Reaction: Allow the mixture to warm to room temperature (
) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). -
Quenching: Quench with saturated
solution (5 mL). -
Extraction: Extract the aqueous layer with DCM (
). Dry combined organics over .[4] -
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, gradient elution).
Self-Validation Check:
-
Success Indicator: Disappearance of the aldehyde peak (~10 ppm) in
NMR and appearance of the C2-H multiplet (~4.0-5.0 ppm).
Protocol B: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Context: Essential for screening neuroprotective chroman derivatives.
Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (Type VI-S).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromophore: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB/Ellman’s Reagent).
-
Buffer: Phosphate buffer (0.1 M, pH 8.0).
Workflow:
-
Plate Setup: Use a 96-well microplate.
-
Incubation: Add
of phosphate buffer, of test compound (chroman derivative dissolved in DMSO, varying concentrations), and of AChE solution (0.2 U/mL). -
Equilibration: Incubate at
for 10 minutes. -
Substrate Addition: Add
of DTNB (2.5 mM) and of ATCI (2.5 mM). -
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation: Determine the velocity of reaction (
) and calculate % Inhibition:
Mechanism of Action: Apoptosis Induction
Many chroman derivatives exert anticancer effects by triggering the intrinsic apoptotic pathway. The diagram below details the signaling cascade activated by spirochroman derivatives.
Caption: Signaling cascade for chroman-mediated apoptosis via tubulin inhibition and mitochondrial dysfunction.
References
-
Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. Link
-
Reis, J., et al. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances.[5] Journal of Medicinal Chemistry, 60(19), 7941–7957. Link
-
Keri, R. S., et al. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry.[5] Chemical Reviews, 114(9), 4960–4992. Link
-
Gaspar, A., et al. (2014). Chromone: A Privileged Scaffold in Drug Discovery.[6] Chemical Reviews. Link
-
Sun, Y. W., et al. (2010). Synthesis of Functionalized Chromans by PnBu3-Catalyzed Reactions. Organic Letters, 12(24), 5664-5667. Link
-
FDA Label. Nebivolol (Bystolic) Prescribing Information. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Chroman-8-carboxylic acid CAS number and molecular structure
An In-Depth Technical Guide to Chroman-8-carboxylic acid
Executive Summary
Chroman-8-carboxylic acid is a heterocyclic organic compound featuring a chroman (3,4-dihydro-2H-1-benzopyran) core functionalized with a carboxylic acid group at the 8-position. This structure represents a valuable scaffold in medicinal chemistry, leveraging the established biological activities of the chroman ring system with the versatile reactivity of a carboxylic acid. This guide provides a comprehensive technical overview of its chemical identity, synthesis, reactivity, and its significant potential as a building block in the design and development of novel therapeutic agents. The chroman moiety is prevalent in a variety of bioactive natural products and synthetic molecules, exhibiting properties that include antioxidant, anti-inflammatory, and antimicrobial effects.[1][2] The carboxylic acid group serves as a critical handle for derivatization, enabling the exploration of structure-activity relationships (SAR) through the synthesis of amides, esters, and other analogues.
Core Compound Identity: Chroman-8-carboxylic acid
Chemical and Physical Properties
Chroman-8-carboxylic acid is a stable, solid organic compound under standard conditions. Its core structure consists of a dihydropyran ring fused to a benzene ring, with a carboxyl group substituent on the aromatic portion. This arrangement provides a unique combination of aromatic and aliphatic characteristics.
| Identifier | Value | Source(s) |
| CAS Number | 31457-16-6 | [3][4][5] |
| IUPAC Name | 3,4-dihydro-2H-chromene-8-carboxylic acid | [3][5] |
| Molecular Formula | C₁₀H₁₀O₃ | [3] |
| Molecular Weight | 178.187 g/mol | [3] |
| Appearance | White to off-white solid | ChemicalBook[4] |
| SMILES | C1CC2=CC=CC(=C2OC1)C(=O)O | [3] |
| InChI Key | LOFOWPRKKPHPDW-UHFFFAOYSA-N | [3] |
Molecular Structure
The molecular architecture of Chroman-8-carboxylic acid is foundational to its chemical behavior and biological potential. The fusion of the aromatic and heterocyclic rings creates a rigid scaffold, while the carboxylic acid group offers a key point for molecular interactions and synthetic modification.
Caption: Conceptual workflow for the synthesis of Chroman-8-carboxylic acid.
Example Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on the synthesis of related 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds. [6][7] Step 1: Formation of the Acyclic Ether Intermediate
-
To a solution of an appropriately substituted phenol (e.g., 2-hydroxy-isophthalic acid derivative) in a suitable solvent like acetone, add a base such as potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature to form the phenoxide salt.
-
Add a 3-carbon electrophile, such as 1,3-dibromopropane, dropwise to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude acyclic intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 1 in a high-boiling point solvent.
-
Add a strong acid catalyst, such as trifluoromethanesulfonic acid, to the solution. [6]3. Heat the mixture to a high temperature (e.g., 150-200 °C) to promote intramolecular cyclization. [6]4. Monitor the formation of the chroman ring by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and quench by carefully adding it to a biphasic mixture of dilute acid and an organic solvent like dichloromethane.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude Chroman-8-carboxylic acid.
Step 3: Purification
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product with high purity. [6]
Chemical Reactivity and Derivatization Potential
The true value of Chroman-8-carboxylic acid in drug discovery lies in its dual functionality. The chroman scaffold provides a foundational structure with inherent biological relevance, while the carboxylic acid group is a versatile anchor for chemical modification.
Reactions of the Carboxylic Acid Group
The carboxyl group (-COOH) is a hub for synthetic transformations, allowing for the creation of extensive compound libraries for SAR studies.
-
Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) yields a diverse range of esters.
-
Amidation: Activation of the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride, or with coupling agents like HATU) followed by reaction with primary or secondary amines produces amides. This is a cornerstone reaction in medicinal chemistry for modulating solubility, cell permeability, and receptor binding.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (8-hydroxymethyl-chroman) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Caption: Key derivatization pathways from the carboxylic acid moiety.
Applications in Drug Discovery and Development
The chroman scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with significant biological effects. [1][2]
Established Biological Activities of the Chroman Scaffold
Derivatives of the chroman and related chromone/chromanone cores have demonstrated a wide spectrum of pharmacological activities, providing a strong rationale for using Chroman-8-carboxylic acid as a starting point for new drug discovery programs.
-
Anti-inflammatory: Certain chromone derivatives are known to inhibit inflammatory pathways. [8][9]* Antimicrobial: Chroman-4-one derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [2]* Antioxidant: The phenolic nature of many chroman precursors (like in Vitamin E/Trolox) imparts significant antioxidant properties.
-
Anticancer: Various natural and synthetic chromanones have been investigated for their cytotoxic effects on cancer cell lines. [2]* Leukotriene Antagonism: Specific 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids have been identified as potent leukotriene antagonists, relevant for treating conditions like asthma. [10]
Strategic Use in Fragment-Based and Lead Optimization
Chroman-8-carboxylic acid is an ideal building block for both fragment-based drug discovery (FBDD) and lead optimization campaigns.
-
As a Core Fragment: The rigid chroman structure can be used to position other functional groups in a defined three-dimensional space to probe interactions with a biological target.
-
In Lead Optimization: The carboxylic acid handle allows for systematic modifications to an existing lead compound. By synthesizing a series of amides and esters, researchers can fine-tune properties such as:
-
Potency: By introducing groups that form new hydrogen bonds or hydrophobic interactions with the target protein.
-
Selectivity: By designing derivatives that fit preferentially into the binding site of the target over off-targets.
-
ADME Properties: By altering polarity and hydrogen bonding capacity to improve solubility, membrane permeability, and metabolic stability.
-
Safety and Handling
According to available Safety Data Sheets (SDS), Chroman-8-carboxylic acid requires standard laboratory precautions for handling chemical solids.
-
Hazard Statements:
-
H315: Causes skin irritation. [5] * H319: Causes serious eye irritation. [5] * H335: May cause respiratory irritation. [5]* Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Avoid breathing dust.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.
-
References
- Google Patents. (n.d.). CN108148032B - Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound.
-
MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]
-
ResearchGate. (n.d.). Chroman Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from [Link]
-
PubMed. (n.d.). 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Chroman-8-carboxylic acid, 97%, Thermo Scientific. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]
-
ARKAT USA, Inc. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]
Sources
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chroman-8-carboxylic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. Chroman-8-carboxylic acid , 97% | 31457-16-6 [chemicalbook.com]
- 5. Chroman-8-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. CN108148032B - Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Chroman-8-carboxylic Acid Derivatives: A Technical Framework for Dual COX-2/5-LOX Inhibition
Executive Summary
This technical guide outlines a rigorous in silico workflow for the design and evaluation of Chroman-8-carboxylic acid derivatives . While chroman scaffolds are privileged structures in medicinal chemistry (often associated with antioxidant and anti-inflammatory activity), the specific functionalization at the C8 position with a carboxylic acid moiety offers a unique pharmacophoric profile. This moiety mimics the salicylate headgroup of classical NSAIDs (like aspirin) while the chroman ring provides a lipophilic core suitable for the hydrophobic channels of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
This guide moves beyond generic protocols, providing a causal explanation for every computational decision—from charge assignment to force field selection—ensuring the resulting data is robust enough for preclinical decision-making.
Part 1: Structural Rationale & Pharmacophore Design
The "Why" Behind the Scaffold
The Chroman-8-carboxylic acid scaffold is not arbitrary. It is designed to exploit specific binding pocket features of inflammatory enzymes:
-
The C8-Carboxylic Acid: Acts as an anionic anchor. In COX-2, this group is predicted to form a critical salt bridge with Arg120 and hydrogen bonds with Tyr355 at the constriction site of the cyclooxygenase channel.
-
The Chroman Core: Mimics the hydrophobic arachidonic acid backbone, facilitating entry into the hydrophobic channel.
-
Substitutions (C6/C2 positions): Allow for tuning of lipophilicity (LogP) and steric fit within the side pockets (e.g., the Val523 side pocket in COX-2).
Diagram 1: Pharmacophoric Interaction Map
The following diagram illustrates the hypothesized binding mode that drives the modeling strategy.
Caption: Hypothesized binding interactions between the Chroman-8-carboxylic acid scaffold and the COX-2 active site.
Part 2: Ligand Preparation & QSAR Modeling
Before docking, the chemical dataset must be curated and mathematically described.
Ligand Preparation Protocol
Garbage in, garbage out. The ionization state of the carboxylic acid is the single most critical variable.
-
Structure Generation: Generate 3D conformers using RDKit or OpenBabel.
-
Protonation State (pH 7.4): The pKa of aromatic carboxylic acids is typically ~4.2. At physiological pH, the C8-COOH will be deprotonated (
).-
Critical Step: You must model the anionic form for docking to Arg120. Modeling the neutral acid will result in false-negative binding energies.
-
-
Energy Minimization: Apply the MMFF94 force field to relax bond angles/lengths.
QSAR Descriptor Selection
For this scaffold, specific descriptors correlate with activity:
-
Electronic (Hammett
): The electron-donating/withdrawing nature of substituents at C6 affects the acidity of the C8-COOH and the electron density of the aromatic ring. -
Steric (Verloop Sterimol): Critical for the C2 position, which extends into the hydrophobic channel.
-
Lipophilicity (LogP): Essential for membrane permeability and hydrophobic channel entry.
Table 1: Recommended QSAR Descriptors
| Descriptor Class | Specific Parameter | Rationale for Chroman-8-COOH |
| Electronic | HOMO/LUMO Gap | Predicts reactivity and antioxidant potential (radical scavenging). |
| Steric | Molar Refractivity (MR) | Measures the volume occupied by C2/C6 substituents. |
| Topological | TPSA (Topological Polar Surface Area) | Heavily influenced by the COOH group; predicts oral absorption. |
| Thermodynamic | AlogP | Hydrophobic interaction potential within the COX-2 channel. |
Part 3: Molecular Docking Workflow (The Interaction)
This section details the specific protocol for docking these derivatives into COX-2.
Target Selection[1]
-
Primary Target: COX-2.[1]
-
PDB ID: 4COX (Indomethacin bound).
-
Rationale: Indomethacin contains a carboxylic acid that interacts with Arg120. This crystal structure is the "gold standard" for validating acidic inhibitors, unlike Celecoxib (3LN1) which binds via a sulfonamide.
Grid Box Setup
The grid must encompass the constriction site (Arg120) and the hydrophobic channel.
-
Center: Coordinates of the co-crystallized Indomethacin ligand.
-
Dimensions:
Å. -
Exhaustiveness: Set to 32 (high) to ensure the search algorithm finds the global minimum for the flexible alkyl chains often attached to chromans.
Validation Criteria (Self-Validating System)
To ensure trustworthiness, you must perform Redocking Validation :
-
Extract Indomethacin from 4COX.
-
Dock it back into the empty protein.
-
Calculate RMSD between the docked pose and the crystal pose.
-
Pass Criteria: RMSD
Å. If RMSD Å, the protocol is invalid (check charge assignment or grid box).
Part 4: Molecular Dynamics (MD) Simulation (The Stability)
Docking provides a static snapshot. MD simulations determine if the Chroman-8-COOH derivative stays bound or drifts away due to repulsive forces.
System Setup (GROMACS Workflow)
-
Protein Topology: CHARMM36m force field (optimized for lipids/proteins).
-
Ligand Topology: Generate using CGenFF (CHARMM General Force Field).
-
Note: Ensure the penalty score for the ligand parameters is low (< 10). High penalties indicate poor parameterization of the chroman ring.
-
-
Solvation: TIP3P water model, cubic box, 1.0 nm buffer.
-
Neutralization: Add
and ions to reach 0.15 M concentration.
Simulation Protocol
-
Energy Minimization: Steepest descent (50,000 steps).
-
Equilibration (NVT): 100 ps at 300 K (V-rescale thermostat). Restrain ligand heavy atoms.
-
Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat).
-
Production Run: 50–100 ns.
Diagram 2: Computational Workflow
Caption: Step-by-step computational pipeline for evaluating chroman derivatives.
Part 5: ADMET Profiling & Drug-Likeness
The carboxylic acid group presents specific ADMET challenges, particularly regarding membrane permeability (due to ionization) and plasma protein binding.
Key Parameters to Monitor
-
Lipinski's Rule of 5:
-
MW < 500 Da (Chroman derivatives usually fit this).
-
LogP < 5 (Long alkyl chains at C2 might violate this; aim for LogP 3–4).
-
-
Boiled-Egg Model (SwissADME):
-
Check if the compound falls into the "White" (Gastrointestinal absorption) or "Yellow" (Brain penetration) region.
-
Note: Carboxylic acids often have difficulty crossing the Blood-Brain Barrier (BBB) unless they are highly lipophilic. For peripheral inflammation (arthritis), non-BBB penetrant is preferred to reduce CNS side effects.
-
Toxicity Prediction
Use tools like pkCSM or ProTox-II to screen for:
-
Hepatotoxicity: Common in chroman/flavonoid derivatives.
-
hERG Inhibition: Risk of cardiac arrhythmia.
References
-
Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648.
- Context: Primary source for the PDB 4COX structure and the Arg120 interaction mechanism.
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.
- Context: Standard protocol for the "Boiled-Egg" model and ADMET profiling.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.
- Context: The definitive reference for the docking algorithm used in this guide.
-
Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25.
- Context: The standard reference for the MD simul
Sources
Chroman-8-Carboxylic Acid: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery
Abstract
The concept of "privileged structures" remains a cornerstone of medicinal chemistry, offering a rational starting point for the design of novel therapeutics capable of interacting with multiple biological targets.[1] The chroman scaffold, a heterocyclic motif abundant in natural products, is a quintessential example of such a privileged framework.[2][3] Its rigid, bicyclic structure provides a three-dimensional architecture that can be strategically decorated to achieve potent and selective modulation of various protein targets. This technical guide provides an in-depth analysis of a specific, yet significant, derivative: Chroman-8-carboxylic acid. We will explore the fundamental importance of the chroman core, the strategic role of the carboxylic acid moiety in drug design, and the potential applications of this specific isomer in developing next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
Part 1: The Chroman Scaffold: A Foundation of Privilege
The Principle of Privileged Scaffolds
First introduced by Evans et al., the term "privileged structure" describes molecular scaffolds that are capable of serving as ligands for diverse biological targets.[4] This multi-binding capability is not random; it arises from the scaffold's ability to present functional groups in specific spatial orientations that mimic the binding motifs required by different protein families. Utilizing these scaffolds is an effective strategy in drug discovery, often leading to the generation of innovative hits and successful lead optimization campaigns with favorable drug-like properties.[1][5]
Structural and Pharmacological Significance of Chroman
The chroman ring system, a benzopyran derivative, is a key structural unit in a vast number of natural products and synthetic medicinal agents.[3][6] Its derivatives, including chromones and chromanones, are recognized as privileged structures for their ability to interact with a wide array of cellular targets, leading to a broad spectrum of pharmacological activities.[5] These activities include anti-inflammatory, anti-cancer, anti-diabetic, antimicrobial, and neuroprotective effects.[7][8][9]
The therapeutic versatility of the chroman nucleus has encouraged extensive research, making it a cornerstone in the development of new chemotherapeutic agents.[2]
Table 1: Examples of Approved Drugs Featuring the Chroman or Related Chromene Scaffold
| Drug Name | Therapeutic Class | Core Structure | Key Biological Action |
| Troglitazone | Antidiabetic | Chroman | PPARγ agonist (withdrawn due to hepatotoxicity but established the scaffold's potential) |
| Nebivolol | Beta-blocker | Chroman | β1-adrenergic receptor antagonist, vasodilator |
| Ormeloxifene | Oral Contraceptive | Chroman | Selective Estrogen Receptor Modulator (SERM)[6] |
| Cromoglicic acid | Anti-asthmatic | Chromone | Mast cell stabilizer[7] |
| Pranlukast | Anti-asthmatic | Chromone | Leukotriene receptor antagonist[7] |
| Amlexanox | Anti-allergic | Chromenopyridine | Anti-inflammatory, inhibits histamine and leukotriene release[4] |
Part 2: The Strategic Role of the Carboxylic Acid Moiety
Why a Carboxylic Acid?
The carboxylic acid functional group is a crucial component in the pharmacophore of many therapeutic agents.[10] Its inclusion in a molecule like chroman is a deliberate design choice intended to modulate several key properties:
-
Target Interaction: The carboxylate anion can form strong ionic bonds (salt bridges) with positively charged residues like arginine or lysine in a protein's active site. It is also an excellent hydrogen bond donor and acceptor.[11]
-
Physicochemical Properties: The acidic nature of the group significantly influences a drug's solubility, a critical factor for formulation and bioavailability. It allows for the formation of salts, which can improve dissolution rates.[12]
-
Pharmacokinetics: The presence of a carboxylic acid can impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While it can sometimes limit passive diffusion across membranes like the blood-brain barrier, it can also be a handle for active transport mechanisms.[10]
The strategic placement of the carboxylic acid on the chroman ring is critical. While chromone-2-carboxylic and chromone-3-carboxylic acids are well-studied intermediates,[13][14] the 8-position offers a unique vector for exploration, directing interactions away from the more electronically modulated positions near the pyran ring.
Synthesis of Chroman Carboxylic Acids: A General Approach
While a specific, high-yield synthesis for Chroman-8-carboxylic acid is not widely published in top-tier journals, a general, logical synthetic pathway can be proposed based on established organic chemistry principles for related structures like chromone-3-carboxylic acid.[14][15] The synthesis often involves the formation of the core heterocyclic system followed by the introduction or modification of the carboxylic acid group.
Conceptual Workflow for Synthesis:
Caption: A typical drug discovery workflow for a privileged scaffold.
Part 4: Future Perspectives and Conclusion
The chroman scaffold continues to be a highly valuable and privileged structure in medicinal chemistry. [7]Its combination of synthetic accessibility, structural rigidity, and proven track record in approved drugs ensures its continued relevance. Chroman-8-carboxylic acid represents a specific, underexplored starting point that leverages the strengths of both the core scaffold and the strategically placed carboxylic acid functional group.
Future research should focus on developing efficient and scalable syntheses for this specific isomer and screening it against diverse biological target libraries. The insights gained from such studies will undoubtedly pave the way for the development of novel and effective therapies for a wide range of diseases, from cancer and metabolic disorders to neurodegenerative conditions. [5]The exploration of this and other decorated chroman scaffolds will continue to be a fruitful endeavor in the ongoing quest for new medicines.
References
-
Gomes, A., Fernandes, E., & Silva, A. M. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry. Available at: [Link]
-
Gomes, A., Fernandes, E., & Silva, A. M. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. PubMed. Available at: [Link]
-
Mishra, H., et al. (n.d.). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PubMed Central. Available at: [Link]
-
Various Authors. (2021). What is the importance of carboxylic group in the structure of drugs?. ResearchGate. Available at: [Link]
-
Hoti, K. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI. Available at: [Link]
-
Ballatore, C., et al. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Available at: [Link]
-
DeFusco, D. (2025). By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design. UNC Chemistry Department. Available at: [Link]
-
Kumar, A., & Maurya, R. A. (2020). A REVIEW ON CHROMEN DERIVATIVES AS ANTIEPILEPTICS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Kaur, R., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. Available at: [Link]
-
Santos, C., & Silva, A. M. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available at: [Link]
-
Singh, V., & Meena, S. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. RJPT. Available at: [Link]
-
Costa, F., et al. (2025). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. ResearchGate. Available at: [Link]
-
Singh, V., & Meena, S. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. ResearchGate. Available at: [Link]
-
Gordon, A. T., et al. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. Available at: [Link]
-
Borges, F. (n.d.). Chromone: a valid scaffold in Medicinal Chemistry. CORE. Available at: [Link]
-
Jeschke, P. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link]
- Kelly, P., et al. (n.d.). Chroman derivatives, medicaments and use in therapy. Google Patents.
-
de Oliveira, C. M., et al. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed Central. Available at: [Link]
-
Kumar, S., & Kumar, V. (n.d.). Chromones as a privileged scaffold in drug discovery: a review. PubMed. Available at: [Link]
-
Bautista-Aguilera, Ó. M., et al. (2022). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. ACS Pharmacology & Translational Science. Available at: [Link]
- Konradi, A. W., et al. (n.d.). Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor. Google Patents.
-
Zhu, W., et al. (n.d.). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Chromones as a privileged scaffold in drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]
- 5. Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Robust Derivatization Protocols for the GC-MS Analysis of Chroman-8-carboxylic Acid
Abstract
This technical guide provides detailed application notes and protocols for the derivatization of Chroman-8-carboxylic acid prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Due to its polarity and low volatility, direct GC-MS analysis of Chroman-8-carboxylic acid is challenging, often resulting in poor chromatographic peak shape and low sensitivity.[1] This document outlines two primary derivatization strategies, silylation and esterification, to enhance the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior.[2][3] The protocols provided are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies and explaining the rationale behind key experimental choices to ensure reliable and reproducible results.
Introduction: The Necessity of Derivatization for Chroman-8-carboxylic Acid Analysis
Chroman-8-carboxylic acid is a heterocyclic compound of interest in various fields, including medicinal chemistry and materials science.[4] Its structure, featuring a carboxylic acid group, renders it polar and prone to hydrogen bonding.[5] These characteristics are problematic for GC-MS analysis, as they lead to:
-
Poor Volatility: The compound does not readily vaporize in the GC inlet, leading to sample loss and poor transfer to the analytical column.
-
Peak Tailing: Interactions between the polar analyte and active sites on the column and liner result in asymmetrical peak shapes, complicating quantification.
-
Thermal Instability: At the high temperatures required for volatilization, the carboxylic acid moiety can be susceptible to degradation.
Chemical derivatization addresses these issues by converting the polar carboxylic acid group into a less polar, more volatile, and more thermally stable functional group.[2][3] This transformation is crucial for achieving sharp, symmetrical peaks and obtaining reliable mass spectra for accurate identification and quantification.
Derivatization Strategies: A Comparative Overview
Two of the most effective and widely used derivatization techniques for carboxylic acids are silylation and esterification (alkylation).[1] The choice between these methods depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
| Derivatization Method | Reagent Examples | Advantages | Disadvantages |
| Silylation | BSTFA, MSTFA | Fast, quantitative reactions; versatile for multiple functional groups. | Derivatives can be moisture-sensitive; reagent byproducts can sometimes interfere with analysis.[6][7] |
| Esterification | Trimethylsilyldiazomethane, PFBBr | Forms stable derivatives; can introduce electron-capturing groups for enhanced sensitivity with specific detectors. | Some reagents like diazomethane are hazardous; reaction conditions can be harsher.[8][9] |
Protocol 1: Silylation using BSTFA
Silylation is a robust and common derivatization technique where an active hydrogen in the carboxylic acid is replaced by a trimethylsilyl (TMS) group.[10] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular reagent for this purpose due to its high reactivity and the volatility of its byproducts.[3][11]
Rationale for Silylation with BSTFA
BSTFA reacts rapidly and quantitatively with carboxylic acids under mild conditions.[12] The resulting trimethylsilyl ester of Chroman-8-carboxylic acid is significantly more volatile and less polar than the parent compound, leading to excellent chromatographic performance. The reaction byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are also volatile and generally do not interfere with the analysis of the derivatized analyte.[11]
Silylation Workflow Diagram
Caption: Silylation workflow for Chroman-8-carboxylic acid.
Detailed Silylation Protocol
Materials:
-
Chroman-8-carboxylic acid standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)[12]
-
High-purity acetonitrile or pyridine (as solvent)
-
2 mL autosampler vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas-tight syringe for injection
Procedure:
-
Sample Preparation: Ensure the sample containing Chroman-8-carboxylic acid is completely dry. Water will hydrolyze the silylation reagent and the resulting derivative.[6] If the sample is in a solvent, evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample in a 2 mL vial, add 100 µL of acetonitrile (or pyridine).
-
Add 100 µL of BSTFA. For enhanced reactivity, a mixture of BSTFA + 1% TMCS can be used.[11]
-
Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven to drive the reaction to completion.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Self-Validation:
-
Analyze an underivatized standard of Chroman-8-carboxylic acid to confirm its poor chromatographic behavior.
-
Run a derivatized blank (solvent and BSTFA only) to identify any potential interfering peaks from the reagent or solvent.
-
Inject the derivatized standard to confirm the appearance of a sharp, symmetrical peak at the expected retention time for the TMS-ester of Chroman-8-carboxylic acid.
Protocol 2: Esterification using Trimethylsilyldiazomethane
Esterification, a form of alkylation, converts the carboxylic acid into an ester, in this case, a methyl ester.[8] While diazomethane is a classic reagent for this purpose, it is highly toxic and explosive.[9][13] Trimethylsilyldiazomethane (TMS-diazomethane) is a safer, commercially available alternative that reacts specifically with carboxylic acids to form methyl esters.[3][14]
Rationale for Esterification with TMS-Diazomethane
TMS-diazomethane offers a rapid and clean conversion of carboxylic acids to their corresponding methyl esters.[3] The reaction proceeds smoothly at room temperature, and the only byproduct is nitrogen gas, which simply vents from the reaction mixture.[9] This results in a very clean sample for injection. The resulting methyl ester of Chroman-8-carboxylic acid is significantly more volatile than the parent acid.
Esterification Workflow Diagram
Caption: Esterification workflow using TMS-Diazomethane.
Detailed Esterification Protocol
Materials:
-
Chroman-8-carboxylic acid standard or sample extract
-
Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M in hexanes or diethyl ether
-
Methanol
-
Toluene or Dichloromethane
-
2 mL autosampler vials with PTFE-lined caps
-
Small stir bar (optional)
Procedure:
-
Sample Preparation: Dissolve the Chroman-8-carboxylic acid sample in a suitable solvent like toluene or dichloromethane in a 2 mL vial. A typical concentration would be around 1 mg/mL.
-
Co-solvent Addition: Add a small amount of methanol (approximately 10% of the total volume) to the sample solution. Methanol acts as a catalyst for the reaction.
-
Reagent Addition: While gently stirring or swirling, add the 2.0 M TMS-diazomethane solution dropwise until a faint yellow color persists. This indicates that all the carboxylic acid has reacted, and a slight excess of the reagent is present.
-
Reaction: Allow the vial to stand at room temperature for 5-10 minutes. You may observe bubbling as nitrogen gas evolves.
-
Quenching (Optional but Recommended): To quench any excess TMS-diazomethane, add a few drops of a dilute acetic acid solution until the yellow color disappears. This is a crucial safety step.
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Analysis and Expected Fragmentation
The derivatized Chroman-8-carboxylic acid can be analyzed using a standard GC-MS system. The following are typical starting parameters, which should be optimized for your specific instrument.
GC-MS Parameters:
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Expected Mass Spectra
For the TMS-Ester Derivative:
The mass spectrum of the trimethylsilyl ester of Chroman-8-carboxylic acid is expected to show a molecular ion (M+•) and characteristic fragments. Key fragments include the loss of a methyl group ([M-15]+) and the characteristic TMS ion at m/z 73.[15]
For the Methyl-Ester Derivative:
The methyl ester will also produce a molecular ion. Fragmentation will likely involve the loss of the methoxy group ([M-31]+) and fragmentation of the chroman ring structure.
Fragmentation Pathway Diagram
Caption: Plausible EI fragmentation pathways.
Conclusion
The derivatization of Chroman-8-carboxylic acid is an essential step for successful GC-MS analysis. Both silylation with BSTFA and esterification with TMS-diazomethane are effective methods for improving the volatility and chromatographic behavior of this compound. The choice of method will depend on laboratory safety protocols, sample matrix, and desired sensitivity. The protocols and guidelines presented in this application note provide a robust framework for developing reliable and reproducible analytical methods for Chroman-8-carboxylic acid and structurally related compounds.
References
- CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram - Google P
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - SciSpace. (URL: [Link])
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchGate. (URL: [Link])
- Acids: Derivatization for GC Analysis.
-
What Is Derivatization In GC-MS? - Chemistry For Everyone - YouTube. (URL: [Link])
-
GC Derivatization - Crawford Scientific. (URL: [Link])
-
Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane - A "Little" Mass Spec and Sailing. (URL: [Link])
-
A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - RSC Publishing. (URL: [Link])
-
Derivatizing Reagents - Obrnuta faza. (URL: [Link])
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (URL: [Link])
-
Derivatization reagents for GC - Chromatography - adis international. (URL: [Link])
-
derivatization method for carboxylic acid ? - Chromatography Forum. (URL: [Link])
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation - YouTube. (URL: [Link])
-
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed. (URL: [Link])
-
Simultaneous Determination of Seven Perfluoroalkyl Carboxylic Acids in Water Samples by 2,3,4,5,6-pentafluorobenzyl Bromide Derivatization and Gas Chromatography-Mass Spectrometry - PubMed. (URL: [Link])
-
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF - ResearchGate. (URL: [Link])
-
Diazomethane (CH2N2) - Master Organic Chemistry. (URL: [Link])
-
Chroman Carboxylic Acids and Their Derivatives - ResearchGate. (URL: [Link])
-
Beyond diazomethane: Alternative approaches to analyzing non-esterified fatty acids. (URL: [Link])
-
Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates | Request PDF - ResearchGate. (URL: [Link])
-
Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium - Freie Universität Berlin. (URL: [Link])
-
21.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. (URL: [Link])
-
Mass spectral fragmentation of trimethylsilylated small molecules | Request PDF. (URL: [Link])
-
Fragmentation of oxime and silyl oxime ether oddelectron positive ions by the McLafferty rearrangement - University of Louisville. (URL: [Link])
-
Carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica. (URL: [Link])
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica [britannica.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. weber.hu [weber.hu]
- 9. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. adis-international.ro [adis-international.ro]
- 12. tcichemicals.com [tcichemicals.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. derivatization method for carboxylic acid ? - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
Use of Chroman-8-carboxylic acid in the development of anticancer agents
Technical Guide: Chroman-8-Carboxylic Acid Scaffolds in Oncology Drug Discovery
Executive Summary & Scientific Rationale
Chroman-8-carboxylic acid represents a privileged heterocyclic scaffold in medicinal chemistry, distinct from its more common 2-, 3-, and 6-substituted isomers.[1] Structurally, the chroman (3,4-dihydro-2H-1-benzopyran) core serves as a bioisostere for flavonoid and tocopherol precursors, offering favorable lipophilicity and membrane permeability.[1]
The 8-carboxylic acid position is strategically significant for three reasons:
-
Electronic Modulation: The carboxylic moiety at the C8 position (ortho to the cyclic ether oxygen) exerts a unique electronic pull, modulating the pKa of the ether oxygen and influencing hydrogen bond acceptor capabilities.[1]
-
Steric Constraint: Substituents at C8 create a "molecular hinge" effect, often forcing the attached pharmacophores into specific conformations that favor binding in restricted kinase pockets or nuclear receptor sites (e.g., Estrogen Receptor-beta).[1]
-
Synthetic Versatility: The acid group serves as a robust handle for amide coupling, allowing the attachment of diverse amine-bearing "warheads" or solubilizing groups without disrupting the core aromaticity.[1]
This guide details the protocol for utilizing Chroman-8-carboxylic acid to synthesize and evaluate novel anticancer agents, specifically targeting breast cancer (MCF-7) and multi-drug resistant phenotypes.[1]
Application Note: Synthetic Utility & Derivatization
Context: The primary application of Chroman-8-carboxylic acid in drug design is as a "Left-Hand Side" (LHS) template.[1] It is typically coupled with amine-functionalized heterocycles (RHS) to form carboxamide linkers.[1] This linkage mimics the peptide bonds found in endogenous ligands while retaining metabolic stability.[1]
Protocol A: Amide Coupling for Library Generation
Objective: To synthesize a library of Chroman-8-carboxamides for Structure-Activity Relationship (SAR) screening.
Reagents:
-
Chroman-8-carboxylic acid (Starting Material)[1]
-
Diverse Primary/Secondary Amines (R-NH2)[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]
-
DIPEA (N,N-Diisopropylethylamine)[1]
-
DMF (Anhydrous Dimethylformamide)[1]
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, dissolve Chroman-8-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv) and stir at 0°C for 10 minutes under nitrogen atmosphere.
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. Allow the active ester to form for 15 minutes (solution typically turns yellow).
-
Amine Addition: Add the specific amine (1.1 equiv) dropwise.[1]
-
Reaction: Warm to room temperature and stir for 4–12 hours. Monitor via LC-MS (Look for M+1 peak of the amide).[1]
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO3 (to remove unreacted acid), and brine.
-
Purification: Dry over MgSO4, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Self-Validating Checkpoint:
-
Success Indicator: Appearance of a distinct amide carbonyl stretch in IR (~1650 cm⁻¹) and disappearance of the broad carboxylic acid O-H stretch (~3000 cm⁻¹).[1]
-
Failure Mode: If conversion is low, check the steric bulk of the amine.[1] For sterically hindered amines, switch HATU to T3P (Propylphosphonic anhydride) in EtOAc.[1]
Visualization: Synthesis & SAR Logic
The following diagram illustrates the workflow from scaffold activation to biological validation, highlighting the critical decision nodes in the SAR process.
Figure 1: Workflow for generating and screening Chroman-8-carboxamide derivatives.
Protocol: In Vitro Anticancer Evaluation
Context: Chroman derivatives often exhibit cytotoxicity by inducing apoptosis or arresting the cell cycle at G2/M phase.[1] This protocol uses the MTT assay to determine the IC50 (half-maximal inhibitory concentration) against the MCF-7 breast cancer cell line.[1]
Materials:
-
Cell Line: MCF-7 (ATCC HTB-22)[1]
-
Culture Media: DMEM supplemented with 10% FBS and 1% Pen-Strep.[1]
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]
-
Control: Doxorubicin (Positive Control), DMSO (Vehicle Control).[1]
Step-by-Step Methodology:
-
Seeding: Plate MCF-7 cells in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
Compound Treatment:
-
Prepare stock solutions of Chroman-8-carboxamides in DMSO (10 mM).
-
Perform serial dilutions in culture media to generate concentrations ranging from 0.1 µM to 100 µM.
-
Add 100 µL of treatment media to wells (Triplicate per concentration). Ensure final DMSO concentration < 0.5%.
-
-
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate media. Add 150 µL of DMSO to dissolve formazan crystals. Shake plate for 10 minutes.
-
Readout: Measure absorbance at 570 nm using a microplate reader.
Data Analysis & Interpretation:
-
Calculate % Cell Viability = (OD_sample - OD_blank) / (OD_control - OD_blank) × 100.[1]
-
Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine IC50.[1]
Table 1: Expected Activity Profile (Hypothetical Data for Validation)
| Compound ID | R-Group (Amine) | Predicted IC50 (MCF-7) | Mechanism Note |
| C8-01 | Benzylamine | > 50 µM | Low potency; lacks H-bond donors.[1] |
| C8-05 | 4-Fluoroaniline | 15 - 25 µM | Improved lipophilicity; metabolic stability.[1] |
| C8-12 | Morpholine | 5 - 10 µM | Solubility enhanced; potential kinase target.[1] |
| Doxorubicin | N/A | < 1 µM | Positive Control (Standard of Care).[1] |
Mechanism of Action: Signaling Pathway[1]
Chroman derivatives frequently target the PI3K/Akt/mTOR pathway or induce ROS-mediated apoptosis.[1] The diagram below illustrates the hypothesized mechanism where the Chroman-8-carboxamide acts as an inhibitor.
Figure 2: Hypothesized inhibition of Pro-Survival pathways by Chroman-8-derivatives.[1]
References
-
Vertex AI Search. (2025).[1] Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs. ResearchGate. Link
-
National Institutes of Health (NIH). (2016).[1] Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. PubMed Central. Link
-
MDPI. (2020).[1] The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. Link[1]
-
Google Patents. (2015).[1] US9198895B2 - Chroman derivatives, medicaments and use in therapy.[1][2] Link
-
SciSpace. (2019).[1] Optimizing the Synthetic Route of Chromone-2-carboxylic Acids. Link
Sources
Method for determining the enantiomeric excess of chiral chroman derivatives
Determination of Enantiomeric Excess ( ) of Chiral Chroman Derivatives via Polysaccharide-Based CSP-HPLC and SFC
Abstract & Strategic Importance
Chroman (dihydrobenzopyran) derivatives represent a privileged structural motif in medicinal chemistry, serving as the core scaffold for essential therapeutics such as Nebivolol (
This Application Note provides a definitive protocol for determining the enantiomeric excess (
Theoretical Grounding: The Mechanism of Recognition
To achieve baseline resolution (
The "Three-Point" Interaction in Polysaccharides
The separation on polysaccharide-based Chiral Stationary Phases (CSPs) is driven by the formation of transient diastereomeric complexes between the analyte and the polymer strands coated (or immobilized) on the silica support.
-
-
Stacking: The 3,5-dimethylphenyl group on the CSP interacts with the aromatic ring of the chroman. -
Hydrogen Bonding: The carbamate linkage (-NH-CO-O-) on the CSP acts as both a hydrogen bond donor and acceptor, interacting with the ether oxygen (position 1) or substituents (e.g., carbonyls at position 4) of the chroman.
-
Steric Inclusion: The helical twist of the amylose/cellulose polymer creates chiral grooves. The non-planar "half-chair" conformation of the chroman ring fits differentially into these grooves depending on its absolute configuration.
Visualization: Method Development Decision Tree
The following workflow illustrates the logical progression for selecting the optimal method.
Caption: Logical workflow for developing chiral separation methods for chroman derivatives, prioritizing Normal Phase HPLC and SFC routes.
Protocol 1: Normal Phase HPLC (Gold Standard)
This method is the industry standard for QC and
Materials & Equipment
-
Instrument: HPLC system with binary pump and UV/Vis detector (or DAD).
-
Column: Chiralpak® AD-H or Chiralcel® OD-H (
mm, 5 m).-
Note: The "H" denotes high performance (5
m). For rapid screening, 3 m columns are available.[1]
-
-
Solvents: n-Hexane (HPLC grade), 2-Propanol (IPA), Ethanol (EtOH).
-
Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA).[2]
Step-by-Step Methodology
-
System Preparation:
-
Flush the system with 100% IPA to remove any reversed-phase solvents (water/acetonitrile) which can damage non-immobilized columns (AD-H, OD-H).
-
Equilibrate the column with n-Hexane:IPA (90:10 v/v) at 1.0 mL/min for 30 minutes.
-
-
Sample Preparation:
-
Dissolve the chroman derivative in the mobile phase (or 100% IPA if solubility is low) to a concentration of 0.5 – 1.0 mg/mL.
-
Critical: Filter through a 0.45
m PTFE syringe filter.
-
-
Mobile Phase Additive Selection:
-
Acidic Chromans (e.g., Chroman-2-carboxylic acid): Add 0.1% TFA to the mobile phase to suppress ionization and prevent peak tailing.
-
Basic Chromans (e.g., Aminochromans): Add 0.1% DEA to mask silanol activity.
-
-
Initial Screening Run:
-
Inject 5-10
L.[2] -
Monitor UV at 254 nm (aromatic ring) and 280 nm (carbonyl/phenol).
-
Run isocratic for 20 minutes.
-
-
Optimization:
-
If
: Switch the modifier from IPA to Ethanol. Ethanol often provides different selectivity due to its ability to fit into tighter chiral grooves. -
If resolution is still poor, lower the temperature to 10°C or 15°C. Lower temperatures enhance the enthalpy-driven separation often seen with chromans.
-
Protocol 2: SFC Method (High Throughput/Green)
Supercritical Fluid Chromatography (SFC) is increasingly preferred for drug development due to lower solvent costs and faster equilibration.
Materials
-
Instrument: SFC System with CO2 pump and back-pressure regulator (BPR).
-
Column: Chiralpak® AD-3 or Chiralcel® OD-3 (
mm, 3 m). -
Mobile Phase: CO2 (Grade 4.5 or higher) and Methanol.[3]
Step-by-Step Methodology
-
Conditions:
-
Flow Rate: 2.0 - 3.0 mL/min.
-
Back Pressure: 120 - 150 bar.
-
Temperature: 35°C.[4]
-
-
Gradient Screening:
-
Run a generic gradient: 5% to 40% Methanol in CO2 over 5 minutes.
-
This rapidly identifies the elution window of the chroman.
-
-
Isocratic Optimization:
-
Based on the gradient elution, select an isocratic hold (e.g., 15% MeOH).
-
Note: For basic chromans in SFC, using 0.1% Isopropylamine (IPA-amine) in the methanol co-solvent is highly effective for peak shape improvement.
-
Data Analysis & Calculations
Calculating Enantiomeric Excess ( )
Once the peaks are integrated, calculate
Calculating Resolution ( )
To ensure the method is valid for quantitative analysis,
Where
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Separation | Incorrect Column Selectivity | Switch from Amylose (AD) to Cellulose (OD) or Immobilized (IA/IC). |
| Broad/Tailing Peaks | Secondary Interactions | Acidic Analyte: Add 0.1% TFA.[2][5] Basic Analyte: Add 0.1% DEA. |
| Peak Fronting | Column Overload | Dilute sample to 0.1 mg/mL or reduce injection volume. |
| Retention Time Drift | Temperature Fluctuations | Thermostat the column compartment. Chroman separation is highly temperature-sensitive. |
| Shoulder Peaks | Partial Separation | Switch alcohol modifier (IPA |
References
-
Chiral Technologies (Daicel). (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]
-
European Pharmaceutical Review. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Retrieved from [Link]
-
LCGC International. (2022). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
Application Note: Profiling the Bioactivity of the Chroman-8-Carboxylic Acid Scaffold
Abstract
Chroman-8-carboxylic acid (C8CA) serves as a critical pharmacophore in medicinal chemistry, structurally related to the antioxidant core of
Compound Preparation & Physicochemical Considerations
Challenge: C8CA contains a carboxylic acid moiety (
Protocol: Stock Solution Preparation
-
Solvent Selection: Dissolve C8CA in 100% Dimethyl Sulfoxide (DMSO). Avoid ethanol, as it evaporates during long incubations, altering concentration.
-
Concentration: Prepare a 100 mM master stock.
-
Calculation: Molecular Weight of C8CA
178.18 g/mol . -
Example: Dissolve 17.8 mg in 1.0 mL DMSO.
-
-
Sterilization: Pass through a 0.22
m PTFE syringe filter (nylon filters may bind the compound). -
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months.
Self-Validating Check:
The "Crystal Check": Before adding to cells, dilute the stock 1:1000 in pre-warmed (
) culture media. Hold up to a light source. If turbidity or opalescence is visible, the compound has crashed out. Sonicate the stock or reduce the final concentration.
Experimental Workflow Overview
The following diagram illustrates the logical flow of experiments required to profile C8CA, ensuring that functional data is not confounded by cytotoxicity.
Figure 1: Sequential workflow for C8CA profiling. Functional assays are only performed at non-toxic concentrations established by the MTT screen.
Cytotoxicity Profiling (MTT Assay)[1]
Before assessing bioactivity, you must define the "Safe Window"—the concentration range where C8CA does not compromise mitochondrial function.
Cell Line: HEK293 (General toxicity) or RAW 264.7 (if proceeding to inflammation assays).
Detailed Protocol
-
Seeding: Plate cells at
cells/well in a 96-well plate. Incubate for 24h to allow attachment. -
Treatment:
-
Remove old media.
-
Add 100
L fresh media containing C8CA serially diluted (e.g., 100, 50, 25, 12.5, 6.25 M). -
Vehicle Control: Media + 0.1% DMSO (Must be included).
-
Positive Control: 10% DMSO or 1
M Doxorubicin (induces cell death).
-
-
Incubation: 24 hours at
, 5% . -
MTT Addition:
-
Add 10
L of MTT reagent (5 mg/mL in PBS) to each well. -
Incubate for 3–4 hours until purple formazan crystals form.
-
-
Solubilization:
-
Carefully aspirate media (do not disturb crystals).[1]
-
Add 100
L DMSO. Shake plate for 10 mins.
-
-
Readout: Measure Absorbance at 570 nm (Reference: 630 nm).
Data Analysis:
Functional Assay I: Antioxidant Activity (Cellular ROS)
The chroman core is a known radical scavenger. This assay determines if C8CA can permeate the cell membrane and neutralize intracellular Reactive Oxygen Species (ROS) induced by oxidative stress (e.g.,
Mechanism: The probe
Detailed Protocol
-
Seeding: Plate cells (e.g., HepG2 or HUVEC) in a black-walled, clear-bottom 96-well plate (
cells/well). -
Probe Loading (Critical Step):
-
Wash cells 1x with PBS.
-
Incubate with 20
M in serum-free media for 45 mins. -
Why Serum-Free? Serum esterases will cleave the probe extracellularly, causing high background noise.
-
-
Wash: Remove probe solution and wash 1x with PBS.
-
Treatment:
-
Add C8CA (at safe doses determined in Sec 3) in complete media.
-
Incubate for 1–2 hours (Pre-treatment).
-
-
Induction:
-
Add
(Final concentration: 50–200 M) to induce ROS. -
Incubate for 30–60 mins.
-
-
Readout: Fluorescence Plate Reader.
Expected Result: C8CA should dose-dependently reduce fluorescence compared to the
Functional Assay II: Anti-Inflammatory (Griess Assay)
Chroman derivatives often inhibit the NF-
Cell Line: RAW 264.7 (Murine Macrophages).
Detailed Protocol
-
Seeding: Plate RAW 264.7 cells (
cells/well) in a 96-well transparent plate. -
Co-Treatment:
-
Incubation: 24 hours.
-
Griess Reaction:
-
Transfer 50
L of supernatant to a new plate. -
Add 50
L Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5 min. -
Add 50
L NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5 min.
-
-
Readout: Measure Absorbance at 540 nm (Pink color indicates NO).
Mechanism Visualization:
Figure 2: Putative mechanism of action. C8CA may interfere with NF-kB translocation or iNOS enzyme activity, reducing NO output.
Data Presentation Template
When reporting results for C8CA, summarize data in the following format to facilitate comparison with standard inhibitors (e.g., Trolox).
| Assay | Parameter | C8CA Result | Positive Control (Ref) | Interpretation |
| MTT | Doxorubicin ( | Non-toxic range established. | ||
| ROS | Trolox ( | Moderate cellular antioxidant. | ||
| Griess | L-NAME ( | Weak to moderate anti-inflammatory. |
References
-
Chroman Scaffold Bioactivity: Gomes, A., et al. (2021).[8] Biological and Medicinal Properties of Natural Chromones and Chromanones. NIH/National Library of Medicine. [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 3. doc.abcam.com [doc.abcam.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chroman-8-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for coupling Chroman-8-carboxylic acid to amines or alcohols
This Application Note is structured to provide a comprehensive, technical guide for coupling Chroman-8-carboxylic acid to amines and alcohols. It addresses the specific steric and electronic challenges posed by the ortho-alkoxy substituent inherent to the chroman scaffold.
Introduction & Mechanistic Analysis[1][2][3]
Chroman-8-carboxylic acid (dihydrobenzopyran-8-carboxylic acid) presents a unique challenge in medicinal chemistry coupling reactions.[1] Unlike its para- or meta-substituted benzoic acid counterparts, the C8-carboxyl group is situated ortho to the cyclic ether oxygen of the chroman ring.
The "Ortho-Alkoxy" Effect
The reactivity of the C8-carboxylic acid is governed by two competing factors:
-
Steric Hindrance: The adjacent pyran ring oxygen creates a steric blockade, hindering the approach of bulky nucleophiles (amines/alcohols).
-
Electronic Donation: The ether oxygen is a strong
-donor. While the ortho-twist (caused by sterics) partially decouples the carboxyl group from the aromatic ring, the electron-rich nature of the scaffold generally renders the carbonyl carbon less electrophilic than in electron-deficient systems.
Implication for Protocols: Standard coupling conditions (e.g., EDC/NHS) often result in sluggish kinetics or incomplete conversion. Successful derivatization requires highly activated intermediates (e.g., acid chlorides, At-complexes) or catalytic nucleophiles (e.g., DMAP, HOAt) to overcome the activation energy barrier.[1]
Figure 1: Mechanistic barriers to coupling at the C8 position.
Amide Coupling Protocols
Method A: The High-Yield Route (HATU/HOAt)
Best for: Valuable amines, library synthesis, and hindered amines. Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester.[1] The nitrogen in the pyridine ring of the HOAt moiety provides an "anchoring" effect (via H-bonding) that accelerates the amine attack, crucial for overcoming the chroman's steric hindrance.
Reagents:
-
Acid: Chroman-8-carboxylic acid (1.0 equiv)[1]
-
Amine: 1.1 – 1.2 equiv
-
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: DMF (anhydrous)[1]
Protocol:
-
Dissolution: Dissolve Chroman-8-carboxylic acid (1.0 mmol) in anhydrous DMF (3–5 mL) in a dry vial.
-
Activation: Add DIPEA (3.0 mmol), followed by HATU (1.2 mmol). The solution should turn yellow/orange. Stir for 15 minutes at Room Temperature (RT) to form the active ester.
-
Note: Pre-activation is critical here to ensure the bulky acid is fully converted before the amine sees it.
-
-
Coupling: Add the amine (1.1 mmol).
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.[1]
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C.
-
-
Workup: Dilute with EtOAc (30 mL). Wash sequentially with 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x). Dry over Na₂SO₄ and concentrate.
Method B: The "Sledgehammer" Route (Acid Chloride)
Best for: Weak nucleophiles (anilines), large scale (>10g), or cost-sensitive campaigns. Mechanism: Converts the acid to the discrete Acid Chloride, the most electrophilic species possible, bypassing the need for bulky leaving groups.
Reagents:
-
Reagent: Oxalyl Chloride (1.5 equiv) + catalytic DMF (2-3 drops)
-
Solvent: DCM (Dichloromethane) or Toluene[1]
Protocol:
-
Setup: Suspend Chroman-8-carboxylic acid (10 mmol) in dry DCM (50 mL) under Nitrogen/Argon.
-
Chlorination: Add catalytic DMF (3 drops). Add Oxalyl Chloride (15 mmol) dropwise (Caution: Gas evolution).
-
Conversion: Stir for 2 hours at RT until gas evolution ceases.
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh DCM.
-
Coupling: Add the solution dropwise to a pre-cooled (0°C) mixture of Amine (11 mmol) and Et₃N (25 mmol) in DCM.
-
Completion: Warm to RT and stir for 1 hour.
Esterification Protocols
Direct Fischer esterification is often inefficient for Chroman-8-carboxylic acid due to the reversibility and steric crowding.[1] We recommend Steglich Esterification or Alkylation .
Method C: Steglich Esterification (DCC/DMAP)
Best for: Primary and Secondary Alcohols.[2]
Protocol:
-
Dissolve Chroman-8-carboxylic acid (1.0 equiv) and Alcohol (1.1 equiv) in DCM.[1]
-
Add DMAP (0.1 – 0.2 equiv). DMAP is essential here as an acyl-transfer catalyst.[1]
-
Cool to 0°C. Add DCC (1.1 equiv) or EDC (1.2 equiv).
-
Stir at 0°C for 30 mins, then warm to RT overnight.
-
Purification: Filter off the urea byproduct (if using DCC). Wash filtrate with 0.5N HCl and NaHCO₃.
Method D: Carboxylate Alkylation (The "Cleanest" Route)
Best for: Methyl, Ethyl, Benzyl esters, or any ester where the alkyl halide is available. This avoids attacking the hindered carbonyl carbon directly.
Reaction:
Protocol:
-
Dissolve Chroman-8-carboxylic acid (1.0 equiv) in DMF or Acetone.[1]
-
Add K₂CO₃ or Cs₂CO₃ (1.5 equiv). Stir for 15 mins.
-
Add the Alkyl Halide (e.g., MeI, Benzyl Bromide) (1.2 equiv).
-
Stir at RT (or 50°C for hindered halides) for 2–4 hours.
-
Workup: Pour into water, extract with EtOAc. This usually yields pure product without chromatography.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Amide) | Steric hindrance at C8 blocks the amine approach.[1] | Switch from EDC to HATU or T3P . Use Method B (Acid Chloride). Heat to 60°C. |
| No Reaction (Aniline) | Nucleophile is too weak for the hindered acid. | Must use Method B (Acid Chloride). Add DMAP (0.5 equiv) as a catalyst. |
| Racemization | Not applicable to C8 (achiral), but chiral amines may epimerize. | Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine; it is known for low epimerization. |
| Hydrolysis during Workup | The ester/amide is sterically twisted and strained? | Actually, ortho-substituted derivatives are more stable to hydrolysis.[1] Ensure pH is not >12 during workup. |
Decision Tree for Reagent Selection
Figure 2: Reagent selection logic based on nucleophile properties.
References
-
General Amide Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
HATU Mechanism: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397-4398. Link[1]
-
Steglich Esterification: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1] Link[1]
-
Ortho-Effect in Benzoic Acids: Dippy, J. F. J., & Williams, F. R. (1934).[1] Chemical Constitution and Dissociation Constants of Monocarboxylic Acids. Journal of the Chemical Society. Link[1]
-
Chroman Scaffold Chemistry: Synthesis of 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines (Contextual reference for C8-amide biological relevance). Link
Sources
Application Notes & Protocols: Green Chemistry Approaches to Chromone-2-Carboxylic Acid Synthesis
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Foreword: Reimagining Chromone Synthesis through a Green Lens
Chromone-2-carboxylic acids are not merely heterocyclic compounds; they are privileged scaffolds in medicinal chemistry and drug discovery. Their derivatives form the backbone of numerous pharmacologically active agents, exhibiting antiallergic, anti-inflammatory, antitumor, and antimicrobial properties.[1][2][3] The functional versatility of the carboxylic acid group at the C-2 position makes it a crucial synthon for building diverse molecular libraries.[4] However, classical synthetic routes often rely on harsh conditions, stoichiometric reagents, and environmentally taxing solvents, running counter to the modern imperative for sustainable chemical manufacturing.
This guide moves beyond traditional methodologies to explore and detail green chemistry approaches for the synthesis of chromone-2-carboxylic acids. We will delve into the causality behind modern experimental designs that prioritize efficiency, safety, and environmental stewardship. The protocols herein are presented not as mere recipes, but as robust, validated systems designed for reproducibility and scalability. By embracing techniques such as microwave irradiation and ultrasound-assisted synthesis, we can dramatically reduce reaction times, minimize waste, and improve energy efficiency, thereby accelerating the discovery of novel chromone-based therapeutics.[1][4][5]
Section 1: Microwave-Assisted Synthesis: A Revolution in Reaction Efficiency
The application of microwave (MW) energy has become a cornerstone of green organic synthesis.[1][4] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation transfers energy directly to polar molecules in the reaction mixture, leading to rapid, uniform heating. This technology dramatically reduces processing times from hours to minutes, often increases product yields, and enhances product purity, thereby minimizing the need for extensive purification.[1][4][5]
Principle and Mechanistic Rationale
The microwave-assisted synthesis of chromone-2-carboxylic acids typically proceeds via a base-catalyzed condensation of a substituted 2'-hydroxyacetophenone with an oxalate ester (e.g., diethyl oxalate), followed by an acid-mediated intramolecular cyclization and hydrolysis.
The key steps are:
-
Claisen-Type Condensation: A strong base deprotonates the α-carbon of the 2'-hydroxyacetophenone, forming an enolate. This nucleophile then attacks one of the electrophilic carbonyl carbons of diethyl oxalate.
-
Intramolecular Cyclization (Ring Closure): The resulting intermediate, a 1,3-diketone derivative, undergoes an intramolecular nucleophilic attack from the phenolic hydroxyl group onto one of the ketone carbonyls. This is the crucial ring-forming step.
-
Dehydration & Hydrolysis: An acid catalyst facilitates the dehydration of the cyclic intermediate to form the aromatic pyranone ring. The ester group at the C-2 position is then hydrolyzed to the desired carboxylic acid.
Microwave irradiation accelerates each of these steps by efficiently overcoming the activation energy barriers, allowing the reaction to proceed at a much faster rate than with conventional heating.
Visualizing the Microwave-Assisted Workflow
The following diagram outlines the streamlined workflow for this green synthetic approach.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. papersflow.ai [papersflow.ai]
Troubleshooting & Optimization
Purification of Chroman-8-carboxylic acid by recrystallization vs. column chromatography
Welcome to the comprehensive technical support guide for the purification of Chroman-8-carboxylic acid. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven insights into overcoming common challenges encountered during the purification of this important heterocyclic compound. This guide moves beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.
Choosing Your Purification Strategy: Recrystallization vs. Column Chromatography
The initial and most critical decision in any purification workflow is the selection of the appropriate technique. Both recrystallization and column chromatography are powerful methods, but their suitability depends on the specific context of your experiment, including the nature and quantity of impurities, the scale of your synthesis, and the desired final purity.
dot graph "Purification_Decision_Tree" { layout=dot; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];
Start [label="Crude Chroman-8-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; IsSolid [label="Is the crude product a solid?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; ImpurityCheck [label="What is the nature of the impurities?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; ScaleCheck [label="What is the scale of purification?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; Recrystallization [label="Recrystallization", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; ColumnChrom [label="Column Chromatography", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConsiderOther [label="Consider alternative methods\n(e.g., distillation, extraction)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> IsSolid; IsSolid -> ImpurityCheck [label="Yes"]; IsSolid -> ConsiderOther [label="No (Oil/Liquid)"]; ImpurityCheck -> ScaleCheck [label="Minor, different solubility"]; ImpurityCheck -> ColumnChrom [label="Major, similar solubility"]; ScaleCheck -> Recrystallization [label="Large Scale (>1g)"]; ScaleCheck -> ColumnChrom [label="Small to Medium Scale (<1g)"]; } Caption: Decision tree for selecting a purification method.
Recrystallization: The Classic Choice for Crystalline Solids
Recrystallization is a purification technique that leverages differences in solubility of a compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[1] For carboxylic acids like Chroman-8-carboxylic acid, this method can be highly effective, especially for removing minor impurities.[2]
Advantages:
-
Scalability: Relatively easy to perform on both small and large scales.
-
Cost-Effective: Generally requires less solvent and no expensive stationary phases compared to chromatography.
-
High Purity: Can yield highly pure crystalline material, often suitable for final product specifications.[3]
Disadvantages:
-
Compound Loss: Some amount of the desired compound will always remain dissolved in the mother liquor, leading to a yield of less than 100%.[4]
-
Not Universal: Ineffective if impurities have similar solubility profiles to the target compound.
-
"Oiling Out": The compound may separate as an oil rather than crystals, which can be difficult to handle.
Column Chromatography: For Challenging Separations
Column chromatography is a powerful separation technique that relies on the differential partitioning of compounds between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture).[5][6] It is particularly useful when dealing with complex mixtures or impurities that are structurally similar to the target compound.[3]
Advantages:
-
High Resolution: Capable of separating compounds with very similar physical and chemical properties.
-
Versatility: A wide range of stationary and mobile phases can be employed to optimize separation.
-
Applicable to Non-Crystalline Solids: Can be used to purify oils and amorphous solids that cannot be recrystallized.
Disadvantages:
-
Time and Labor Intensive: Can be a slow process, especially for large-scale purifications.
-
Solvent Consumption: Often requires large volumes of solvent, which can be costly and generate significant waste.
-
Potential for Compound Degradation: Some sensitive compounds may degrade on the acidic surface of silica gel.
Troubleshooting Guide & FAQs: Recrystallization of Chroman-8-carboxylic acid
Q1: My Chroman-8-carboxylic acid won't crystallize, even after cooling. What should I do?
A1: Inducing Crystallization
The failure of a compound to crystallize from a supersaturated solution is a common issue. Here are several techniques to induce crystallization, from least to most invasive:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[7] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure Chroman-8-carboxylic acid, add a single, tiny crystal to the supersaturated solution.[7] This "seed" will act as a template for further crystal formation.
-
Reducing Solvent Volume: Carefully evaporate a small amount of the solvent. This will further increase the concentration of your compound, promoting crystallization. Be cautious not to evaporate too much solvent, as this can cause the compound to "crash out" of solution too quickly, trapping impurities.[8]
-
Cooling to Lower Temperatures: Place the flask in an ice bath or even a freezer for a short period. The decreased temperature will further reduce the solubility of your compound.
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: Addressing "Oiling Out"
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is too concentrated. Here's how to troubleshoot:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Then, add a small amount of additional hot solvent to decrease the concentration.[8] Allow the solution to cool slowly.
-
Change the Solvent System: If adding more solvent doesn't work, the chosen solvent may be unsuitable. A common strategy is to use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble), and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly cloudy (the cloud point). Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. For Chroman-8-carboxylic acid, a good starting point for a solvent pair could be ethanol/water or ethyl acetate/hexanes.[2]
Q3: The purity of my recrystallized Chroman-8-carboxylic acid is still low. What went wrong?
A3: Optimizing Purity
Low purity after recrystallization can be due to several factors:
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[8] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Insufficient Washing: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[4] Using warm solvent will redissolve some of your product.
-
Inappropriate Solvent Choice: The impurities may have a very similar solubility profile to your compound in the chosen solvent. In this case, you may need to try a different solvent or switch to column chromatography.
Experimental Protocol: Recrystallization of Chroman-8-carboxylic acid
dot graph "Recrystallization_Workflow" { layout=dot; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];
A [label="1. Dissolve Crude Product\nin Minimum Hot Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Hot Filtration\n(if insoluble impurities are present)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Slow Cooling\nto Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Ice Bath Cooling", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Vacuum Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Wash with Cold Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Dry Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G; } Caption: General workflow for recrystallization.
-
Solvent Selection: In a test tube, add a small amount of crude Chroman-8-carboxylic acid. Add a few drops of the chosen solvent. If it dissolves readily at room temperature, the solvent is too good. If it is insoluble even when heated, the solvent is too poor. An ideal solvent will dissolve the compound when hot but not at room temperature.[4][9]
-
Dissolution: Place the crude Chroman-8-carboxylic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[4]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Table 1: Common Recrystallization Solvents for Carboxylic Acids
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for polar compounds, but high boiling point can be problematic.[2] |
| Ethanol | High | 78 | A versatile and commonly used solvent.[2] |
| Ethyl Acetate | Medium | 77 | Good for moderately polar compounds. |
| Toluene | Low | 111 | Can be effective for less polar compounds. |
| Hexanes | Low | 69 | Often used as the "poor" solvent in a solvent pair.[2] |
Troubleshooting Guide & FAQs: Column Chromatography of Chroman-8-carboxylic acid
Q1: My Chroman-8-carboxylic acid is streaking on the TLC plate and the column. How can I improve the separation?
A1: Preventing Streaking of Acidic Compounds
Streaking is a common problem when running carboxylic acids on silica gel. This is due to the acidic nature of both the compound and the stationary phase, leading to strong interactions and poor elution.
-
Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent.[10] This will protonate the carboxylic acid, making it less polar and reducing its interaction with the silica gel, resulting in sharper bands.
Q2: I'm not getting good separation between my product and a closely related impurity. What can I do?
A2: Optimizing Resolution
Poor separation can be addressed by several strategies:
-
Adjusting Solvent Polarity: If the compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are sticking to the column, increase the polarity. Fine-tuning the solvent ratio is key.
-
Trying a Different Solvent System: Sometimes, a different combination of solvents can provide better selectivity. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the elution order.
-
Using a Different Stationary Phase: If normal phase silica gel is not providing adequate separation, consider using reverse phase (C18) silica gel.[6][11] In reverse phase chromatography, the stationary phase is nonpolar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[6] Highly polar compounds will elute first.
Q3: My compound seems to be decomposing on the column. Is this possible?
A3: Addressing On-Column Decomposition
While Chroman-8-carboxylic acid is generally stable, some sensitive compounds can degrade on the acidic surface of silica gel.
-
Deactivating the Silica Gel: Before packing the column, you can wash the silica gel with a dilute solution of a non-volatile base like triethylamine in your mobile phase, followed by flushing with the mobile phase alone. This neutralizes the acidic sites on the silica.
-
Switching to a Less Acidic Stationary Phase: Alumina is less acidic than silica gel and can be a good alternative for acid-sensitive compounds.
Experimental Protocol: Column Chromatography of Chroman-8-carboxylic acid
dot graph "Column_Chromatography_Workflow" { layout=dot; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];
A [label="1. Prepare the Column", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Load the Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Elute with Mobile Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Collect Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Analyze Fractions by TLC", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Combine Pure Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Evaporate Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G; } Caption: General workflow for column chromatography.
-
TLC Analysis: First, determine the optimal solvent system using thin-layer chromatography (TLC). The ideal eluent should give your product an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude Chroman-8-carboxylic acid in a minimum amount of the eluent or a more polar solvent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Table 2: Typical Solvent Systems for Column Chromatography of Carboxylic Acids
| Stationary Phase | Mobile Phase System | Polarity | Comments |
| Silica Gel (Normal Phase) | Ethyl Acetate/Hexanes + 0.5% Acetic Acid | Low to Medium | A standard system for moderately polar compounds. The acetic acid suppresses deprotonation of the carboxylic acid.[10] |
| Silica Gel (Normal Phase) | Dichloromethane/Methanol + 0.5% Acetic Acid | Medium to High | For more polar compounds. |
| C18 Silica Gel (Reverse Phase) | Water/Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | High | Good for separating polar compounds. TFA is commonly used as an ion-pairing agent.[11] |
References
-
Chemistry LibreTexts. (2021, August 15). Recrystallization (Advantages). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Unknown. Recrystallization. Retrieved from [Link]
-
Unknown. Recrystallization-1.pdf. Retrieved from [Link]
-
Unknown. Recrystallization and Crystallization. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Retrieved from [Link]
-
Columbia University. Column chromatography. Retrieved from [Link]
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids?. Retrieved from [Link]
- Kinnory, D. S., Takeda, Y., & Greenberg, D. M. (1955). CHROMATOGRAPHY OF CARBOXYLIC ACIDS ON A SILICA GEL COLUMN WITH A BENZENE-ETHER SOLVENT SYSTEM. Journal of Biological Chemistry, 212(1), 379–385.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Unknown. RECRYSTALLISATION. Retrieved from [Link]
-
University of North Texas Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
- Darko, E., & Thurbide, K. B. (n.d.).
-
Unknown. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved from [Link]
-
Unknown. (2025, August 7). (PDF) Solvent design for crystallization of carboxylic acids. ResearchGate. Retrieved from [Link]
-
Unknown. (2025, September 19). Chroman Carboxylic Acids and Their Derivatives. ResearchGate. Retrieved from [Link]
-
Unknown. (2025, September 19). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. ResearchGate. Retrieved from [Link]
-
Unknown. Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Unknown. Recrystallization1. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. columbia.edu [columbia.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. teledyneisco.com [teledyneisco.com]
Strategies to avoid racemization during derivatization of chiral chromans
A Guide to Preserving Stereochemical Integrity
Welcome to the technical support center for chiral analysis. This guide is designed for researchers, scientists, and drug development professionals who work with chiral chromans and need to determine their enantiomeric purity via derivatization. The stereochemical integrity of your molecule is paramount, as different enantiomers can have vastly different biological activities.[1][2] This resource provides in-depth answers, troubleshooting solutions, and validated protocols to help you navigate the challenges of derivatization while preventing racemization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the derivatization of chiral chromans and the mechanisms of racemization.
Q1: What is racemization and why is it a critical issue for chiral chromans?
A: Racemization is the process by which an enantiomerically pure or enriched sample converts into a 1:1 mixture of both enantiomers, known as a racemate.[3][4] This results in a loss of optical activity. For drug development professionals, this is a critical issue because the biological and pharmacological effects of a chiral molecule are often specific to one enantiomer. The presence of the other enantiomer can lead to reduced efficacy, altered side-effect profiles, or even toxicity.[1][2] Therefore, accurately quantifying the enantiomeric excess (% ee) is essential, and any racemization during the analytical procedure will give a false, inaccurate reading of the sample's true purity.
Q2: What is the purpose of derivatization in chiral analysis?
A: Derivatization is a technique where a chiral molecule (a mixture of enantiomers) is reacted with a single, pure enantiomer of another chiral molecule, known as a chiral derivatizing agent (CDA).[5][6] This reaction converts the initial pair of enantiomers, which are chemically identical in a non-chiral environment and thus indistinguishable by common techniques like standard NMR or HPLC, into a pair of diastereomers.[7] Diastereomers have different physical properties and can be separated and quantified using standard achiral chromatographic methods (HPLC, GC) or distinguished by NMR spectroscopy.[5][8]
Q3: What are the primary mechanisms that cause racemization in chiral chromans during derivatization?
A: Racemization typically occurs when the chiral center (the stereocenter) is temporarily converted into a planar, achiral intermediate.[1][3][9] For chromans, the stereocenter is often at the C2 or C4 position. The most common mechanisms are:
-
Base-Catalyzed Racemization: This is the most frequent culprit during derivatization. If there is an acidic proton at the chiral center, a base can abstract it to form a planar carbanion or enolate intermediate.[1][10] Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of both enantiomers.[11][12] This is particularly problematic when using strong bases or high temperatures.
-
Acid-Catalyzed Racemization: Although less common for simple chromanols, acid-catalyzed racemization can occur, especially if the chiral center is benzylic or can be stabilized by resonance. The reaction proceeds through the formation of a planar carbocation intermediate.[3][4][11] Subsequent nucleophilic attack can happen from either side, resulting in racemization.
Below is a diagram illustrating the general mechanism of base-catalyzed racemization at a chiral center.
Caption: Mechanism of base-catalyzed racemization via a planar intermediate.
Q4: Which chiral derivatizing agents (CDAs) are best for chromanols or chromanamines while minimizing racemization?
A: The ideal CDA should react under mild conditions and should itself be stable to racemization. For chromans containing hydroxyl (-OH) or amine (-NH2) groups, some excellent choices include:
-
Mosher's Acid (MTPA): α-Methoxy-α-(trifluoromethyl)phenylacetic acid is a classic and reliable CDA.[5][13] A key advantage is that it lacks a proton on its own α-carbon, making it inherently stable to racemization under the reaction conditions.[5][6] It is typically used as its more reactive acid chloride or with a coupling agent.
-
Chiral Carbamates and Chloroformates: Reagents like N-(trifluoroacetyl)-L-prolyl chloride or other chiral isocyanates react with alcohols and amines to form stable carbamate or urethane derivatives.[8][14] These reactions are often high-yielding and can be run under neutral or mildly basic conditions.
-
Marfey's Reagent (FDAA): While primarily used for amino acids, 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide can be adapted for primary and secondary amines in chroman structures, reacting under mild alkaline conditions.[14]
Section 2: Troubleshooting Guide
Direct answers to common experimental failures.
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| High degree of racemization detected after derivatization. | 1. Excessive or Strong Base: Using strong, non-hindered bases (e.g., triethylamine in excess) can readily abstract the alpha-proton from the chroman stereocenter, leading to the formation of a planar, achiral intermediate.[1][15] 2. High Reaction Temperature: Elevated temperatures provide the activation energy needed for proton abstraction and increase the rate of racemization.[4][16] 3. Prolonged Reaction Time: The longer the chiral molecule is exposed to racemizing conditions (e.g., base, heat), the more conversion to the racemate will occur. | 1. Optimize Base Selection and Stoichiometry: • Use a non-nucleophilic, sterically hindered base: Pyridine or 2,6-lutidine are excellent choices. Their bulkiness disfavors interaction with the stereocenter while still acting as an acid scavenger. • Use catalytic amounts: Employ a catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts (0.1 eq) with a milder stoichiometric base. • Use the minimum necessary: Titrate the amount of base to just neutralize the acid byproduct (e.g., HCl from an acid chloride reaction).[16] 2. Control Temperature: • Perform the reaction at 0 °C or room temperature. Avoid heating unless absolutely necessary.[15] Cooling the reaction slows down all reaction rates, including the undesired racemization pathway. 3. Monitor Reaction Progress: • Use TLC or LC-MS to monitor the reaction. Quench the reaction as soon as the starting material is consumed to minimize exposure time. |
| Low or no yield of the desired diastereomeric derivative. | 1. Steric Hindrance: The chiral center on the chroman or the CDA may be sterically congested, preventing the reaction from proceeding efficiently. 2. Poor Reagent Activity: The CDA (e.g., Mosher's acid) may be old or deactivated. Coupling agents (e.g., DCC, EDC) can also degrade with moisture. 3. Use of Acid Chloride: Direct use of highly reactive acid chlorides can sometimes lead to side reactions or degradation if the substrate is sensitive. | 1. Use a Coupling Agent Instead of an Acid Chloride: • Reacting the carboxylic acid CDA (e.g., Mosher's acid) directly with the chromanol using a carbodiimide coupling agent (like DCC or EDC) and an activator (like HOBt or DMAP) is a much milder and more controlled method. This avoids the harshness of an acid chloride.[15] 2. Check Reagent Quality: • Use freshly opened or properly stored reagents. Mosher's acid chloride is particularly sensitive to moisture. 3. Select a Different CDA: • If steric hindrance is suspected, consider a CDA with a smaller profile. |
| Poor separation of diastereomers on achiral HPLC/GC. | 1. Insufficient Structural Difference: The chosen CDA may not induce a large enough difference in the physicochemical properties (e.g., polarity, shape) of the resulting diastereomers for the column to resolve them. 2. Suboptimal Chromatographic Conditions: The mobile phase, column temperature, or flow rate may not be optimized for the specific pair of diastereomers. | 1. Choose a CDA with a Large, Rigid Group: • CDAs with aromatic rings (like Mosher's acid) are often effective because the rigid ring structure helps to create a more defined three-dimensional shape in the diastereomers, enhancing separability.[17] 2. Optimize HPLC/GC Method: • Systematically vary the mobile phase composition: Adjust the ratio of polar and non-polar solvents. • Adjust the temperature: Lowering the column temperature can sometimes improve resolution. • Try a different achiral column: Columns with different stationary phases (e.g., C18, Phenyl-Hexyl) can offer different selectivities. |
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific chroman.
Protocol 1: Racemization-Minimized Derivatization of a Chiral Chromanol using (R)-Mosher's Acid and EDC Coupling
This method avoids the use of the highly reactive Mosher's acid chloride, providing a milder alternative to minimize racemization risk.
Materials:
-
Chiral chromanol (1.0 eq, ~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-MTPA) (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Anhydrous Pyridine as solvent
-
Small, dry reaction vial with a magnetic stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
Preparation: In a flame-dried vial under an inert atmosphere, dissolve the chiral chromanol (~5 mg) and (R)-MTPA (1.2 eq) in anhydrous DCM (0.5 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical for suppressing potential side reactions and racemization.
-
Initiation: Add DMAP (0.1 eq) followed by EDC (1.5 eq) to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding 1 mL of water. Extract the mixture with ethyl acetate (3 x 2 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and finally with brine. This removes unreacted reagents and byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: The crude product is now ready for analysis without further purification.
Caption: Workflow for mild derivatization of a chiral chromanol.
Protocol 2: Quantification of Enantiomeric Excess (% ee) using HPLC
This protocol describes the analysis of the diastereomeric mixture produced in Protocol 1.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Standard reverse-phase achiral column (e.g., C18, 4.6 x 250 mm, 5 µm)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Crude diastereomeric mixture from Protocol 1
Procedure:
-
Sample Preparation: Dissolve the crude product from Protocol 1 in a small volume of the initial mobile phase (e.g., 1 mL of 50:50 ACN:Water). Filter through a 0.22 µm syringe filter.
-
Method Development:
-
Start with an isocratic mobile phase, for example, 60% ACN in water.
-
Inject 10 µL of the sample and monitor the chromatogram.
-
If the peaks are not resolved, adjust the mobile phase composition. Increase or decrease the percentage of ACN by 5-10% increments until baseline separation is achieved.
-
Ensure the two diastereomer peaks are sharp and symmetrical.
-
-
Quantification:
-
Once baseline separation is achieved, integrate the peak areas for both diastereomers (Peak A and Peak B).
-
The enantiomeric excess (% ee) of the original chromanol is calculated from the diastereomeric ratio (dr). The % ee is equivalent to the % de (diastereomeric excess) of the product mixture.
-
% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Where Area_major is the peak area of the diastereomer in higher abundance and Area_minor is the peak area of the one in lower abundance.
-
References
- Asymmetric synthesis of flavanols via Cu-catalyzed kinetic resolution of chromenes and their anti-inflamm
- Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogen
- Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogen
- Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. (2024).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Self-published.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research.
- Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2013). PubMed.
- Amino Acid-Protecting Groups. (n.d.).
- Racemisation in Chemistry and Biology. (n.d.). The University of Manchester.
- General mechanism of base‐catalysed racemisation. (n.d.).
- Chiral deriv
- Racemiz
- Chiral separation of 2-hydroxyglutaric acid on cinchonan carbamate based weak chiral anion exchangers by high-performance liquid chrom
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti.
- Kinetic resolution. (n.d.). Wikipedia.
- Chiral Derivatiz
- Chiral separation of short chain aliphatic hydroxycarboxylic acids on cinchonan carbamate-based weak chiral anion exchangers and zwitterionic chiral ion exchangers. (2017). PubMed.
- Complementary enantioselectivity profiles of chiral cinchonan carbamate selectors with distinct carbamate residues and their implementation in enantioselective two-dimensional high-performance liquid chromatography of amino acids. (2023). Semantic Scholar.
- Racemization Overview, Mechanism & Examples. (n.d.). Study.com.
- Chirality, Racemisation and Optical activity of Haloalkanes. (n.d.). BYJU'S.
- STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. (n.d.). St.
- Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. (n.d.). Benchchem.
- Chiral derivitizing agents. (n.d.). chemeurope.com.
- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. (n.d.). Benchchem.
- Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. (n.d.). PubMed.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Self-published.
- The chemical structures of the chiral analytes a–f. (n.d.).
- The chemical structures of the chiral analytes a–j. (n.d.).
- Derivatize, Racemize, and Analyze-an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics. (2019). PubMed.
- Strategies for chiral separation: from racem
- How I Used Mosher Esters in my PhD. (2023). YouTube.
- Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. (n.d.). PubMed.
- Determination of enantiomeric excess. (n.d.). Self-published.
- Racemization of Chiral Carbonyl Compounds. (2014). YouTube.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess. (n.d.). TCI Chemicals.
- How to avoid racemization during 2-phenylpropanamide synthesis. (n.d.). Benchchem.
- 23.
- Determination of enantiomeric excess. (n.d.). Self-published.
- An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. (2021). Semantic Scholar.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed.
- The problem of racemization in drug discovery and tools to predict it. (2019).
- The Baylis–Hillman Reaction with Chiral a-Amino Aldehydes under Racemization-Free Conditions. (n.d.).
- Retention and racemization reactions during peptide synthesis. (n.d.). PubMed.
Sources
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. Chiral_derivitizing_agent [chemeurope.com]
- 7. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. study.com [study.com]
- 10. researchgate.net [researchgate.net]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Mobile Phase for Reverse-Phase HPLC Purification of Polar Carboxylic Acids
Welcome to the technical support center for optimizing reverse-phase HPLC (RP-HPLC) purification of polar carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this application. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical field experience.
Section 1: Troubleshooting Poor Retention and Peak Shape
One of the most frequent challenges in the RP-HPLC of polar carboxylic acids is achieving adequate retention and symmetrical peak shapes. These compounds are often highly water-soluble and can exhibit poor interaction with traditional C18 stationary phases.
FAQ 1: My polar carboxylic acid is eluting in the void volume or showing very little retention. What is the primary cause and how can I fix it?
Answer:
This is a classic issue stemming from the high polarity of your analyte. In its ionized (deprotonated) state, a carboxylic acid is highly water-soluble and has minimal affinity for the non-polar stationary phase, causing it to elute with the mobile phase front.
The Causality: The retention of ionizable compounds in RP-HPLC is heavily influenced by the mobile phase pH.[1] Carboxylic acids, being weak acids, exist in equilibrium between their neutral (protonated) and ionized (deprotonated) forms. The neutral form is less polar and will be retained more strongly on a reverse-phase column.[2]
Step-by-Step Protocol for Resolution:
-
Mobile Phase pH Adjustment: The most effective initial step is to suppress the ionization of the carboxylic acid group. This is achieved by lowering the pH of the aqueous portion of your mobile phase.[3]
-
Action: Add an acidifier to your aqueous mobile phase (e.g., water or buffer). Common choices include trifluoroacetic acid (TFA), formic acid, or phosphoric acid.
-
Guideline: Aim for a pH that is at least 2 pH units below the pKa of your carboxylic acid.[2] At this pH, the acid will be predominantly in its neutral, more retained form.
-
Practical Tip: Start with 0.1% (v/v) of formic acid or TFA in your aqueous mobile phase. This will typically bring the pH to a range of 2.5-3.5, which is effective for many carboxylic acids.[4]
-
-
Buffer Selection: Ensure you are using an appropriate buffer if pH control is critical for selectivity.
-
Action: Choose a buffer system with a pKa close to your desired mobile phase pH for optimal buffering capacity. Phosphate buffers are excellent for the pH 2-3 range.
-
Caution: Always measure the pH of the aqueous component before mixing with the organic modifier to ensure accurate and reproducible results.[5]
-
Diagram: Troubleshooting Workflow for Poor Retention
Caption: A logical workflow for diagnosing and resolving poor retention of polar carboxylic acids.
FAQ 2: I've adjusted the pH, but my peak shape is still poor (tailing or fronting). What should I do?
Answer:
Poor peak shape, particularly tailing, is often caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system itself.[6]
The Causality:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can be deprotonated and negatively charged, leading to ionic interactions with any positively charged functional groups on your analyte or creating repulsive forces that cause peak tailing.[7]
-
Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[5]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[7]
Troubleshooting Steps:
-
Assess for Overload:
-
Action: Reduce the injection volume or the concentration of your sample by a factor of 5-10 and re-inject. If the peak shape improves, you were likely overloading the column.[8]
-
-
Optimize Mobile Phase Additives:
-
Action: Ensure your mobile phase contains a low concentration of an acidic modifier like TFA or formic acid. These not only control pH but also help to mask the activity of residual silanols.[7]
-
-
Check for Instrumental Issues:
-
Consider a Different Stationary Phase:
-
Action: If tailing persists, the column chemistry may be the root cause. Consider a column with a different stationary phase, such as one with end-capping to reduce silanol activity or a polar-embedded phase.[7]
-
Section 2: Advanced Mobile Phase Optimization with Ion-Pairing Agents
When pH adjustment alone is insufficient, ion-pairing chromatography is a powerful technique to enhance the retention of charged analytes.
FAQ 3: What are ion-pairing agents and how do they work for carboxylic acids?
Answer:
Ion-pairing agents are mobile phase additives that contain a hydrophobic region and an ionic group. For anionic analytes like deprotonated carboxylic acids, a cationic ion-pairing agent is used.
The Mechanism:
-
Analyte State: The mobile phase pH is adjusted to be above the pKa of the carboxylic acid, ensuring it is in its negatively charged (anionic) form.
-
Agent Interaction: A cationic ion-pairing agent, such as a quaternary ammonium salt (e.g., tetrabutylammonium), is added to the mobile phase.[9]
-
Ion-Pair Formation: The positively charged head group of the ion-pairing agent forms an ion-pair with the negatively charged carboxylic acid.
-
Enhanced Retention: This newly formed ion-pair is electrically neutral and has the added hydrophobicity of the ion-pairing agent's alkyl chains. This increased hydrophobicity leads to a stronger interaction with the C18 stationary phase and, consequently, increased retention.[9][10]
Diagram: Mechanism of Ion-Pair Chromatography for Carboxylic Acids
Caption: Formation of a neutral ion-pair enhances retention on the stationary phase.
FAQ 4: How do I select and implement an ion-pairing agent for my method?
Answer:
Selecting the right ion-pairing agent and its concentration is crucial for achieving reproducible results.
Step-by-Step Implementation Protocol:
-
Choose the Right Agent: For anionic carboxylic acids, cationic ion-pairing agents are used. Tetrabutylammonium (TBA) salts (e.g., TBA phosphate or bromide) are a common starting point.[9] The length of the alkyl chain on the agent affects retention; longer chains provide more retention.
-
Determine Starting Concentration:
-
Action: Begin with a concentration of 5-20 mM of the ion-pairing agent in the aqueous portion of the mobile phase.
-
-
Adjust Mobile Phase pH:
-
Action: Ensure the mobile phase pH is at least 2 units above the pKa of your carboxylic acid to keep it ionized. A pH around 7.0-7.5 is a good starting point for many carboxylic acids.[11]
-
-
Equilibrate the Column Thoroughly:
-
Action: Ion-pairing agents need to coat the stationary phase. Equilibrate the column with the ion-pairing mobile phase for at least 30-60 minutes (or 15-20 column volumes) before the first injection to ensure stable retention times.
-
-
Optimize and Troubleshoot:
-
Action: If retention is too high, decrease the concentration of the ion-pairing agent or increase the percentage of the organic modifier. If peak tailing occurs, a small amount of a competing base may be added, though this is less common for acidic analytes.[7]
-
Data Summary Table: Common Cationic Ion-Pairing Reagents
| Ion-Pairing Agent | Common Abbreviation | Typical Starting Concentration | Notes |
| Tetrabutylammonium Phosphate | TBAP | 5-20 mM | Good general-purpose agent.[9] |
| Tetrabutylammonium Bromide | TBAB | 5-20 mM | Another common choice, ensure bromide does not interfere with detection.[9] |
| Triethylamine | TEA | 0.1% (v/v) | Often used to improve peak shape of basic compounds, but can also act as a cationic agent.[10] |
Important Consideration: Ion-pairing agents, especially non-volatile ones like phosphate salts, are generally not compatible with mass spectrometry (MS) as they can contaminate the ion source.[11] For LC-MS applications, volatile ion-pairing agents like perfluorinated carboxylic acids (e.g., HFBA for basic analytes) or volatile buffer systems like ammonium formate are necessary.[10]
Section 3: Alternative Strategies When Mobile Phase Optimization is Insufficient
Sometimes, no amount of mobile phase manipulation on a standard C18 column will yield a satisfactory result. In these cases, exploring alternative stationary phases is the next logical step.
FAQ 5: My polar carboxylic acid is still not retained well, even with pH control and ion-pairing. What other column chemistries should I consider?
Answer:
When traditional RP-HPLC approaches fail, it's time to consider stationary phases designed specifically for polar analytes.
-
Polar-Embedded Phases:
-
Mechanism: These are alkyl (e.g., C18) phases that have a polar group (like an amide or carbamate) embedded near the base of the alkyl chain. This polar group helps to prevent the C18 chains from collapsing in highly aqueous mobile phases, a phenomenon known as "phase dewetting" that leads to loss of retention.[12] This makes them more robust for separating polar compounds that require high water content in the mobile phase.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Mechanism: HILIC is an excellent alternative for very polar compounds that are unretained in reversed-phase.[13] It utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the water content in the mobile phase.[13][14]
-
-
Mixed-Mode Chromatography:
Recommendation: For a systematic approach, first try a polar-embedded C18 column. If retention is still inadequate, transitioning to a HILIC column is the recommended next step for highly polar carboxylic acids.
References
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]
-
Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 32(10), 784-791. Retrieved from [Link]
-
Przybyciel, M. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Retrieved from [Link]
-
Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Spectroscopy. Retrieved from [Link]
-
Jones, A. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]
-
Pesek, J. J., & Matyska, M. T. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 30(6), 496-505. Retrieved from [Link]
-
Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
YMC. (n.d.). Troubleshooting: Poor peak shape. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Mason Technology. (2024). Ion-Pairing Agents | HPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Napte, B. (2023). pH, pKa, and Retention. Pharma Growth Hub. Retrieved from [Link]
-
Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. agilent.com [agilent.com]
- 5. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. welch-us.com [welch-us.com]
- 11. km3.com.tw [km3.com.tw]
- 12. hplc.eu [hplc.eu]
- 13. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: High-Performance Liquid Chromatography (HPLC) of Amino Acids
Topic: Overcoming Poor Peak Shape in HPLC Analysis of Amino Acid Derivatives Role: Senior Application Scientist Status: Active Support Ticket
Welcome to the Amino Acid Analysis (AAA) Technical Hub
I am Dr. Aris, your Senior Application Scientist. You are likely here because your chromatograms—usually the gold standard of your data—are showing signs of distress. Amino acid analysis is unforgiving; the analytes are zwitterionic, polar, and lack natural chromophores, necessitating complex derivatization (e.g., OPA/FMOC, AccQ-Tag).
When peak shapes degrade, they tell a story of chemical or physical conflict within your system.[1][2][3] Below is a non-linear, symptom-based guide designed to diagnose and resolve these conflicts.
Part 1: The "Shark Fin" & The "Split" (Fronting & Distortion)
Symptom: Early eluting peaks (like Aspartate, Glutamate) appear split, doubled, or show severe fronting (asymmetry factor < 0.9).
The Mechanism: Injection Solvent Mismatch This is the most common error in pre-column derivatization.
-
The Physics: If your sample is dissolved in a solvent stronger than your initial mobile phase, the analyte molecules travel faster than the mobile phase front as they enter the column. They "surf" the injection plug rather than focusing at the head of the column.
-
In AAA Context: Derivatization often requires high pH buffers (Borate pH 10.2) or organic solvents (Acetonitrile in FMOC). If you inject this high-strength plug onto a column equilibrating in 95% aqueous buffer, the equilibrium is shattered instantly.
Troubleshooting Protocol:
| Check | Action | Rationale |
| Injection Volume | Reduce to < 10 µL (or < 1% of column void volume). | Smaller plugs dilute faster into the mobile phase, allowing the "focusing" effect to occur. |
| Diluent Strength | Dilute the final derivatized sample with Mobile Phase A (aqueous). | Matches the solvent strength of the column environment. |
| Pre-Injector Mixing | Program the autosampler to mix the sample with water/buffer before injection. | "On-line" dilution ensures the plug is weak enough to focus. |
Visualizing the Mechanism (Graphviz):
Caption: The "Strong Solvent Effect" leads to peak splitting when the sample plug prevents analyte focusing at the column head.
Part 2: The "Lazy" Peak (Tailing)
Symptom: Basic amino acids (Arginine, Lysine, Histidine) show extended tailing (Asymmetry factor > 1.2).
The Mechanism: Silanol Activity & pH Conflict
-
The Chemistry: Silica-based C18 columns have residual silanol groups (Si-OH). At neutral pH, these are ionized (Si-O⁻). Basic amino acids are positively charged.[1]
-
The Conflict: The positive amine interacts electrostatically with the negative silanol (Ion-Exchange mechanism), dragging the peak tail. This is distinct from the hydrophobic retention you want.
Q: I am using a "Base-Deactivated" column. Why is this still happening? A: Even high-purity Type B silica has limits. As columns age, the end-capping (protective bonding) hydrolyzes, exposing raw silanols.[4]
Troubleshooting Protocol:
-
Mobile Phase pH Check:
-
Ensure your Mobile Phase A is controlled. For OPA/FMOC, we often use Na₂HPO₄/Borate at pH 7.8 - 8.2 .
-
Critical: If pH drops below 3, silanols are suppressed (good) but OPA derivatives may degrade. If pH > 8, silica dissolves. The "Sweet Spot" is narrow.
-
-
Ionic Strength:
-
Increase buffer concentration (e.g., from 10mM to 25mM). Higher salt concentration "masks" the silanols, preventing the amino acids from interacting with them.
-
-
Column Health:
-
If tailing suddenly appears on an old column, the end-capping is likely gone. Replace the column.
-
Part 3: Ghost Peaks & Variability
Symptom: Extra peaks appear in the blank, or peak areas for specific amino acids (like Glycine or Histidine) fluctuate wildly.
The Mechanism: Reagent Degradation (OPA/FMOC)
-
OPA (Ortho-phthalaldehyde): Requires a thiol (3-Mercaptopropionic acid or 2-Mercaptoethanol) to react.
-
The Failure: Thiols oxidize rapidly in air. Once oxidized, OPA cannot derivatize primary amines efficiently.
-
FMOC: Reacts with water (hydrolysis) to form FMOC-OH, which elutes as a massive broad peak, often interfering with late-eluting amino acids.
Q: How do I distinguish a "Ghost Peak" from a contaminant? A: Run a "0 µL Injection" (run the gradient without injecting).
-
If peaks remain: Contaminated Mobile Phase.
-
If peaks disappear: Contaminated Injector/Needle or Reagent issue.
Reagent Maintenance Table:
| Reagent | Stability | Storage | Sign of Failure |
| OPA + Thiol | ~1 week (mixed) | 4°C, Amber vial | Loss of signal for primary amines; Crystal formation. |
| FMOC | ~2-3 weeks | 4°C, Dry | Large "blob" peak eluting near Tryptophan/Lysine increases. |
| Borate Buffer | < 1 month | Room Temp | pH drift (absorbs CO₂ from air -> pH drops). |
Part 4: Diagnostic Logic Tree
Use this flow to rapidly identify the root cause of your peak shape issue.
Caption: Decision matrix for isolating the root cause of chromatographic anomalies in AAA.
References & Authoritative Sources
-
Agilent Technologies. (2020). Agilent Amino Acid Analysis "How-To" Guide. (Pub.[5][6] No. 5991-7694EN).[5] Retrieved from [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Stoll, D. R., & Dolan, J. W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. LCGC International. Retrieved from [Link]
-
McCalley, D. V. (2019). Understanding and Managing Peak Tailing in HPLC. LCGC North America. Retrieved from [Link]
-
Phenomenex. (2018). Avoiding Mobile Phase Mismatch in HPLC. Retrieved from [Link]
Sources
Improving the yield of microwave-assisted synthesis of chromone-2-carboxylic acids
ID: KB-CHR-MW-001 Status: Active / Verified Last Updated: 2025-10-27 Department: Application Science & Process Optimization
Executive Summary
This technical guide addresses yield inconsistencies in the microwave-assisted organic synthesis (MAOS) of chromone-2-carboxylic acids. While classical Baker-Venkataraman rearrangements or Claisen condensations often require hours of reflux with variable yields (30–50%), optimized microwave protocols can achieve yields >85% in under 30 minutes.
This guide focuses on the one-pot, two-step synthesis utilizing 2'-hydroxyacetophenones and diethyl oxalate. It provides a standardized high-yield protocol, a mechanistic troubleshooting decision tree, and root-cause analysis for common failures (charring, low conversion, and decarboxylation).
Standardized High-Yield Protocol
Target Metric: >80% Isolated Yield Scale: 0.5 – 2.0 mmol (Monomode Reactor)
Reagents & Stoichiometry[1][2][3][4][5]
-
Substrate: Substituted 2'-hydroxyacetophenone (1.0 equiv)
-
Reagent: Diethyl oxalate (3.0 equiv) — Crucial excess for driving equilibrium.
-
Base: Sodium Methoxide (NaOMe) (2.0 equiv) — 0.5M or 1.0M solution in MeOH.
-
Solvent: Ethanol (Abs.) — High loss tangent (tan δ) ensures efficient coupling.
-
Acidifier: 1M HCl (Excess for Step 2).
The "20+10" Workflow
This protocol utilizes a "Make-and-Break" strategy: forming the diketo-ester intermediate under basic conditions, followed by acid-mediated cyclization/hydrolysis.
| Step | Operation | Parameters | Critical Technical Note |
| 1 | Condensation | 120°C / 20 min / High Stirring | Do not exceed 120°C. Higher temps (140°C+) promote polymerization of the diketone intermediate. |
| 2 | Acidification | Open vessel (carefully), add 1M HCl (approx 3-5 mL). | Ensure pH < 2 to facilitate both cyclization and ester hydrolysis. |
| 3 | Cyclization | 120°C / 10 min / High Stirring | The acid catalyzes the loss of water and hydrolysis of the ethyl ester to the free acid. |
| 4 | Workup | Cool to RT. Pour into ice water. Filter precipitate.[1][2] | Product usually precipitates as a pure solid. Recrystallize from EtOH if necessary. |
Mechanistic Pathway & Logic
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Claisen condensation followed by an acid-catalyzed intramolecular Michael addition/elimination.
Figure 1: The two-stage mechanistic pathway. Step 1 constructs the carbon skeleton; Step 2 closes the ring and hydrolyzes the ester.
Troubleshooting & Root Cause Analysis
Issue 1: Low Yield (<40%) with Unreacted Starting Material
Symptom: TLC shows significant 2'-hydroxyacetophenone remaining.
-
Root Cause A (Stoichiometry): Insufficient diethyl oxalate. The Claisen condensation is reversible.
-
Fix: Ensure a strict 1:3 ratio (Substrate:Oxalate). The excess oxalate drives the equilibrium toward the diketone.
-
-
Root Cause B (Temperature): Temperature too low for activation energy or too high causing degradation.
-
Fix: Lock temperature at 120°C . Data shows that 100°C is insufficient for rapid conversion, while 140°C reduces yield to ~19% due to tar formation [1].
-
-
Root Cause C (Time): Insufficient irradiation time.
-
Fix: Increase Step 1 from 10 min to 20 min . Extending beyond 30 min yields diminishing returns.
-
Issue 2: Product is an Ester, not the Acid
Symptom: NMR shows ethyl group signals (quartet ~4.4 ppm, triplet ~1.4 ppm).
-
Root Cause: Incomplete hydrolysis during Step 2.
-
Fix: Ensure the acid concentration is sufficient (1M HCl) and the Step 2 microwave phase is held for the full 10 minutes at 120°C.
-
-
Special Case (Nitro-substituents): Strong electron-withdrawing groups (like -NO2) can stabilize the ester, making hydrolysis difficult.
-
Fix: Isolate the ester first, then perform a dedicated hydrolysis step (e.g., LiOH in THF/Water) if the one-pot method fails for these specific derivatives [1].
-
Issue 3: Charring or "Tar" Formation
Symptom: Dark reaction mixture, difficulty filtering.
-
Root Cause: Thermal runaway or "Hot Spots" due to high microwave absorption of Ethanol/Base mixture.
-
Fix: Use active air cooling (compressed air) on the reaction vessel during irradiation to prevent temperature overshoots. Ensure high stir rates (600+ RPM) to distribute heat.
-
Diagnostic Decision Tree
Use this flow to diagnose specific experimental failures.
Figure 2: Troubleshooting logic flow for yield optimization.
Frequently Asked Questions (FAQs)
Q1: Can I use Dioxane instead of Ethanol to reach higher temperatures? A: While Dioxane allows for higher temperatures, it is a non-polar solvent with poor microwave coupling (low tan δ). You would need to "dope" it with an ionic liquid or a polar co-solvent to heat effectively. Furthermore, literature suggests that while Dioxane can work (68% yield), the Ethanol/NaOMe system (87% yield) is superior because the polarity stabilizes the transition state of the ionic intermediate [1].
Q2: Why do I need 3 equivalents of Diethyl Oxalate? A: Diethyl oxalate acts as both a reagent and a "solvent modifier" that shifts the equilibrium. Since the Claisen condensation is reversible, the excess oxalate ensures that the 2'-hydroxyacetophenone is fully consumed before the cyclization step.
Q3: My product decarboxylated (lost the COOH group). What happened? A: Decarboxylation of chromone-2-carboxylic acids can occur at high temperatures (>150°C) or prolonged exposure to acid. Ensure your Step 2 temperature does not exceed 120°C and limit the time to 10 minutes. If the problem persists, reduce Step 2 temperature to 100°C and extend time to 20 minutes.
Q4: How do I scale this up from 2mL to 20mL? A: Microwave scale-up is not linear due to penetration depth limitations.
-
Vessel: Switch to a larger vessel but maintain the same fill volume ratio (do not overfill).
-
Power: Do not just multiply power. Use a "Temperature Control" method (e.g., set to 120°C) and let the machine regulate the wattage.
-
Cooling: Larger volumes retain heat longer; ensure your post-reaction cooling cycle is sufficient to stop side reactions immediately.
References
-
Rocha, S., et al. (2020). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands . Molecules, 25(20), 4616.
-
Gammill, R. B. (1979). A facile synthesis of chromone-2-carboxylic acids . Synthesis, 1979(11), 901-903.
-
Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery . Nature Reviews Drug Discovery, 5, 51-63.
Sources
Technical Support Center: Halide Impurity Management in Carboxylic Acids
Mission: To provide researchers and process chemists with actionable, field-proven strategies for the detection, quantification, and removal of halide impurities (Cl⁻, Br⁻, I⁻) from carboxylic acid intermediates.
Introduction: The "Silent Killer" of Downstream Catalysis
Residual halides in carboxylic acids are not merely inert salts; they are potent catalyst poisons. In drug development, carboxylic acids are frequently coupled via Suzuki-Miyaura or Buchwald-Hartwig aminations. Even trace levels (>50 ppm) of ionic halides can displace labile ligands on Palladium (Pd) centers, forming stable, inactive [Pd(L)X2] species or bridging dimers that arrest the catalytic cycle.
Why this matters:
-
Catalytic Failure: Drastic reduction in Turnover Frequency (TOF).
-
Corrosion: Acidic halides (HX) degrade stainless steel reactors (Hastelloy required for >100 ppm).
-
Genotoxicity: Residual alkyl halides (e.g., from incomplete hydrolysis) are potential Genotoxic Impurities (GTIs) requiring control to ppm levels (ICH M7).
Module 1: Diagnosis & Detection
Before attempting purification, confirm the nature of the impurity.
Q: How do I quickly screen for halides without waiting for Ion Chromatography (IC)?
A: The Qualitative Silver Nitrate Precipitation Test. This is a robust " go/no-go " checkpoint before committing material to the next step.
Protocol:
-
Sample Prep: Dissolve 50 mg of the carboxylic acid in 1 mL of MeOH or Water (depending on solubility).
-
Acidification: Add 2 drops of 2M HNO₃ (prevents false positives from carbonates/phosphates).
-
Reagent: Add 2-3 drops of 0.1M aqueous AgNO₃.
-
Observation:
-
Clear: < 50 ppm Halides (Pass).
-
Opalescent/Haze: 100–500 ppm.
-
Heavy White Precipitate: > 1000 ppm (Requires remediation).
-
Q: I need quantitative data. What is the gold standard?
A: Ion Chromatography (IC) with Conductivity Detection.
-
Why: Differentiates between Chloride, Bromide, and Iodide (crucial because Iodide poisons Pd 100x more effectively than Chloride).
-
Alternative: Potentiometric Titration with AgNO₃ (for levels >0.1% w/w).
Module 2: Purification Workflows
Select your workflow based on the physicochemical properties of your carboxylic acid.
Decision Matrix: Selecting the Right Protocol
Caption: Decision tree for selecting halide removal strategies based on substrate solubility and stability.
Protocol A: Ion Exchange (For Water-Soluble Acids)
Target: Small polar acids (e.g., substituted acetic acids, proline derivatives). Mechanism: Strong Base Anion (SBA) resin exchanges OH⁻ for Cl⁻.
-
Resin Prep: Wash 10g of Amberlite™ IRA-402 (Cl form) with 1M NaOH (3x bed volume) to convert to OH form, then rinse with water until neutral pH.
-
Loading: Dissolve crude acid in water (pH ~neutral to slightly acidic).
-
Elution: Pass through the column.[1] The chloride binds; the carboxylate (if ionized) or free acid passes through (depending on pKa and resin selectivity).
-
Note: If the acid binds, elute with dilute Formic Acid to displace it, leaving Cl⁻ on the resin.
-
Protocol B: The "Base-Acid Flip" (For Lipophilic Acids)
Target: Aromatic acids, fatty acids. Concept: Leverage the massive solubility difference between the salt (water-soluble) and free acid (water-insoluble).
-
Dissolution: Dissolve crude acid in organic solvent (EtOAc or DCM).
-
Extraction: Extract with 1M NaOH (pH > pKa + 2). The acid moves to the aqueous layer as R-COO⁻ Na⁺. Impurities stay in organic.
-
Critical Step: Discard the organic layer.
-
-
Wash: Wash the aqueous layer again with fresh DCM to remove entrained organic halides.
-
Precipitation: Acidify aqueous layer with H₂SO₄ (avoid HCl to prevent re-contamination) to pH < 2.
-
Filtration: Filter the precipitated, purified solid.
Protocol C: Silver Scavenging (For Sensitive/High-Value Substrates)
Target: Complex intermediates where aqueous washes cause emulsions or decomposition. Reagents: Silver Carbonate (Ag₂CO₃) or functionalized silica (e.g., SiliaMetS® Ag).
Data Comparison: Scavenger Efficiency
| Scavenger Type | Form | Capacity (mmol/g) | Pros | Cons |
| Silver Nitrate (AgNO₃) | Aqueous Soln | High | Cheapest; Fast kinetics | Soluble Ag+ is hard to remove; Light sensitive |
| Silver Carbonate (Ag₂CO₃) | Solid Powder | ~3.6 | Insoluble in organics; Filters off easily | Expensive; Can be basic |
| SiliaMetS® Ag | Silica-bound | 0.5 - 1.0 | No leaching; Compatible with flow chem | High cost; Lower loading |
Step-by-Step:
-
Dissolve compound in THF or MeTHF (avoid coordinating solvents like DMF/DMSO if possible).
-
Add 1.5 equivalents of Ag₂CO₃ relative to the estimated halide content (not the substrate).
-
Stir in the dark (foil-wrapped) for 4 hours at RT.
-
Filter through a pad of Celite® to remove the AgCl/Ag₂CO₃.
-
Concentrate filtrate.
Troubleshooting Specific Failures
Issue 1: "I tried the Base-Acid flip, but I got a massive emulsion."
Cause: The carboxylate salt is acting as a surfactant (soap), lowering interfacial tension. Solution:
-
Increase Ionic Strength: Add saturated Na₂SO₄ (brine substitute) to the aqueous phase. Avoid NaCl (adds chloride back!).
-
Filter Aid: Pass the emulsion through a pad of Celite. The shear force often breaks the droplets.
-
Solvent Switch: Switch from DCM (bottom layer) to MTBE (top layer). Gravity assists separation better when density differences are maximized.
Issue 2: "My acid is clean by NMR, but the Pd-coupling still fails."
Cause: Trace Iodide. Explanation: Standard washes remove Chloride efficiently. Iodide is softer, more lipophilic, and binds Pd irreversibly. Solution:
-
The "Finkelstein" Wash: Wash the organic layer with 10% Sodium Thiosulfate. Thiosulfate reduces I₂ and complexes soft halides better than simple water washes.
-
Polishing: Use a specific metal scavenger resin (e.g., thiourea-functionalized) before the coupling step.
Issue 3: "Sticky" Impurities (Acyl Halides).
Cause: Incomplete hydrolysis of the starting material (Acid Chloride). R-COCl hydrolyzes slowly in neutral water. Solution:
-
Forced Hydrolysis: Reflux the crude solid in THF:Water (1:1) with a catalytic amount of Pyridine or DMAP for 1 hour. This catalyzes the attack of water on the acyl chloride.[2]
Prevention: Upstream Process Control
The best way to remove halides is to not generate them.
-
Quenching Grignards: If synthesizing acids via R-MgBr + CO₂, quench with H₂SO₄ rather than HCl.
-
Oxidation Routes: Avoid hypochlorite (bleach) oxidations if downstream catalysis is sensitive. Use Pinnick oxidation (NaClO₂) only with rigorous thiosulfate workups.
-
Reagent Selection: When converting alcohols to acids, avoid TEMPO/NaOCl if possible; prefer Jones Reagent (Cr) or catalytic RuO₄ if metal removal is easier than halide removal for your specific sequence.
References
-
Vertex AI Search. (2025). Effect of chloride on palladium catalyst efficiency. 3[4][5]
-
Organic Chemistry Portal. (2025). Halide Scavengers in Organic Synthesis. 6
-
Sigma-Aldrich. (2025). Metal Scavengers and Resin Protocols. 5
-
ResearchGate. (2025). Halide removal from waters by silver nanoparticles and hydrogen peroxide. 7
-
LookChem. (2025). General procedures for the purification of Carboxylic acids. 1
Sources
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 3. Interplay of chloride levels and palladium(ii)-catalyzed O-deallenylation bioorthogonal uncaging reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal Scavengers [sigmaaldrich.com]
- 6. Pd-Catalyzed Conjunctive Cross-Coupling between Grignard-Derived Boron "Ate2 Complexes and C(sp2) Halides or Triflates: NaOTf as a Grignard Activator and Halide Scavenger [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validated LC-MS/MS Method for Bioanalytical Studies of Chroman Derivatives
Executive Summary: The Shift to Mass Spectrometry
Chroman derivatives (including tocopherols, flavonoids, and synthetic benzopyran drug candidates) possess a lipophilic core that presents unique bioanalytical challenges. While HPLC-UV/FLD has historically been the workhorse for these compounds, modern pharmacokinetic (PK) and toxicokinetic (TK) studies demand sensitivity and specificity that optical detection cannot provide.
This guide details a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) workflow. Unlike non-specific UV methods, this protocol utilizes Multiple Reaction Monitoring (MRM) to distinguish structural isomers and quantify analytes at low ng/mL concentrations in complex matrices (plasma/serum), fully compliant with ICH M10 and FDA Bioanalytical Method Validation guidelines.
Technology Comparison: LC-MS/MS vs. Alternatives
The following table objectively compares the validated LC-MS/MS method against traditional HPLC-UV/FLD and GC-MS alternatives for chroman analysis.
| Feature | LC-MS/MS (Recommended) | HPLC-UV / FLD | GC-MS |
| Primary Detection | Mass-to-Charge (m/z) transitions (MRM) | UV Absorbance or Fluorescence | Electron Impact (EI) Ionization |
| Sensitivity (LLOQ) | High (0.1 – 1.0 ng/mL) | Moderate (50 – 500 ng/mL) | High (1 – 10 ng/mL) |
| Selectivity | Excellent (Distinguishes co-eluting matrix components) | Low (Prone to interference from endogenous lipids) | High, but limited by volatility |
| Isomer Separation | High (Chiral/PFP columns resolve regioisomers) | Moderate (Relies entirely on chromatographic resolution) | Moderate |
| Sample Prep | Minimal to Moderate (LLE/PPT) | Minimal (PPT) | Labor Intensive (Derivatization often required) |
| Throughput | High (< 5 min run times) | Low (15–30 min run times) | Low (Long thermal gradients) |
Key Insight: While HPLC-FLD offers decent sensitivity for naturally fluorescent chromans (like tocopherols), it fails to differentiate between metabolic byproducts and the parent drug in complex plasma matrices. LC-MS/MS provides the necessary mass resolution to quantify specific metabolites.
Strategic Method Development
To achieve a robust assay, experimental choices must address the specific physicochemical properties of chroman derivatives: lipophilicity and isomerism .
A. Chromatographic Separation (The Column Choice)[1][2][3][4]
-
Standard C18: Effective for general retention but often fails to separate positional isomers (e.g.,
- vs -tocopherol derivatives). -
Pentafluorophenyl (PFP) Columns: Recommended. The fluorine atoms in the stationary phase interact with the aromatic ring of the chroman core via
- interactions. This provides superior selectivity for separating regioisomers and polar metabolites compared to C18.
B. Ionization Source (ESI vs. APCI)
-
Electrospray Ionization (ESI): Preferred for chroman derivatives with polar functional groups (amines, carboxylic acids).
-
APCI: Use only if the derivative is strictly non-polar and shows poor ionization in ESI.
-
Polarity:
-
Positive Mode (+): For amine-functionalized chromans (protonated
). -
Negative Mode (-): For phenolic/acidic chromans (deprotonated
).
-
C. Sample Preparation: The Matrix Effect Trap
Chroman derivatives are lipophilic. If you use simple Protein Precipitation (PPT), phospholipids from plasma will co-elute, causing ion suppression .
-
Solution: Liquid-Liquid Extraction (LLE) .
-
Solvent: MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (9:1). These solvents extract the lipophilic analyte while leaving polar proteins and salts in the aqueous phase.
Validated Protocol: Step-by-Step
Note: This protocol is designed for a generic lipophilic chroman derivative in human plasma.
Materials
-
Internal Standard (IS): Stable isotope-labeled analog (e.g., Chroman-d6) is mandatory to correct for extraction efficiency and matrix effects.
-
Matrix: K2EDTA Human Plasma.
Step 1: Sample Pre-treatment
-
Thaw plasma samples at room temperature and vortex for 30s.
-
Aliquot 50 µL of plasma into a 1.5 mL polypropylene tube.
-
Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH).
-
Vortex gently for 10s.
Step 2: Liquid-Liquid Extraction (LLE)
-
Add 600 µL of MTBE (Methyl tert-butyl ether).
-
Cap tubes and vortex vigorously for 10 minutes (ensure complete emulsion).
-
Centrifuge at 10,000 rpm (approx. 9,600 x g) for 5 minutes at 4°C.
-
Critical Step: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (approx. 30s) or simply pipette the organic (top) supernatant carefully.
-
Transfer 500 µL of the supernatant to a clean glass tube.
Step 3: Drying and Reconstitution
-
Evaporate the supernatant to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of Mobile Phase (e.g., 50:50 Acetonitrile:Water + 0.1% Formic Acid).
-
Vortex for 1 min and centrifuge at 10,000 rpm for 5 min.
-
Transfer to autosampler vials.
Step 4: LC-MS/MS Conditions[5]
-
Column: Kinetex F5 (PFP), 2.6 µm, 50 x 2.1 mm (Phenomenex or equivalent).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 40% B
-
3.0 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 40% B
-
5.0 min: Stop
-
-
Flow Rate: 0.5 mL/min.
-
MS Detection: Triple Quadrupole (e.g., Sciex 6500+ or Waters TQ-XS).
-
Mode: MRM (Monitor precursor
product ion transitions).
Visualizing the Workflow
The following diagram illustrates the logical flow of the validated method, highlighting the critical separation of the organic phase to remove matrix interferences.
Caption: Workflow for the extraction and quantification of chroman derivatives, emphasizing Liquid-Liquid Extraction (LLE) to mitigate matrix effects.
Validation & Performance Metrics
To ensure scientific integrity, the method must meet ICH M10 acceptance criteria.
| Parameter | Acceptance Criteria (ICH M10) | Typical Performance (Chroman Assay) |
| Linearity ( | ||
| Accuracy | ||
| Precision (CV) | ||
| Recovery | Consistent across levels | |
| Matrix Effect | IS-normalized Factor |
Troubleshooting: Matrix Factors
If the Matrix Factor (MF) is
-
Corrective Action: Switch extraction solvent to Hexane:Ethyl Acetate (90:10) . This is less polar than MTBE and extracts fewer matrix components, though recovery of polar chroman metabolites may drop slightly.
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link][1][2][3]
-
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Khedr, A. (2008). Sensitive liquid chromatography–tandem mass spectrometry method for quantification of tocopherols in human plasma. Journal of Chromatography B. [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
Sources
Publish Comparison Guide: Bioisosteric Replacement of Carboxylic Acids with Tetrazoles
Executive Summary
In modern drug design, the carboxylic acid moiety (–COOH) is a ubiquitous pharmacophore, essential for electrostatic interactions with cationic protein residues.[1][2] However, its liability regarding membrane permeability, metabolic instability (glucuronidation), and idiosyncratic toxicity often necessitates bioisosteric replacement.[3]
The 5-substituted 1H-tetrazole has emerged as the gold-standard non-classical bioisostere for the carboxylic acid.[4] This guide provides a technical deep-dive into the physicochemical, pharmacokinetic, and synthetic drivers of this replacement, substantiated by the development of Angiotensin II Receptor Blockers (ARBs).
Physicochemical & Mechanistic Rationale
The Bioisosteric Hypothesis
The tetrazole ring mimics the carboxylic acid’s planar topography and acidity (pKa ~4.5–5.[4]0) while offering distinct advantages in charge distribution and lipophilicity.[4][5][6][7][8]
Charge Delocalization
Unlike the carboxylate anion, where the negative charge is resonance-stabilized over two oxygen atoms, the tetrazolate anion delocalizes the charge over four nitrogen atoms. This expanded electron cloud allows for:
-
Enhanced Hydrophobic Interactions: The aromatic character of the ring facilitates
-stacking interactions not possible with carboxylates. -
Broader Binding Distribution: The negative charge is more diffuse, reducing the desolvation penalty required to enter a hydrophobic binding pocket.
Comparative Properties Table
| Property | Carboxylic Acid (–COOH) | 5-Substituted Tetrazole (–CN₄H) | Impact on Drug Design |
| pKa | 4.2 – 4.8 | 4.5 – 4.9 | Maintains electrostatic binding to Arginine/Lysine residues. |
| LogD (pH 7.4) | Lower (Hydrophilic) | Higher (More Lipophilic) | Improves passive membrane permeability and oral bioavailability. |
| H-Bonding | 1 Donor / 2 Acceptors | 1 Donor / 3-4 Acceptors | Increases potential contact points within the receptor pocket. |
| Geometry | Planar (Small) | Planar (Bulky) | Tetrazole is ~1.5 Å larger, requiring a slightly larger binding pocket. |
| Metabolic Fate | Glucuronidation (Phase II) | N-Glucuronidation (Minor) | Critical: Tetrazoles resist formation of reactive acyl glucuronides. |
Visualization: Physicochemical Divergence
The following diagram illustrates the structural and functional divergence between the two moieties.
Biological Performance & Safety
Metabolic Stability: The Glucuronidation Advantage
A primary failure mode for carboxylic acid drugs is the formation of acyl glucuronides . These Phase II metabolites are electrophilic and can covalently modify plasma proteins, leading to immune-mediated idiosyncratic toxicity (e.g., as seen with zomepirac).
-
Mechanism: Tetrazoles lack the carbonyl carbon necessary for acyl glucuronide formation. While they can undergo N-glucuronidation, these metabolites are generally stable and non-reactive, significantly improving the safety profile.
Case Study: The "Sartan" Revolution (Losartan)
The development of Losartan (DuP 753) serves as the definitive proof-of-concept for this bioisosteric switch.
-
The Challenge: The lead carboxylic acid analog (EXP7711) exhibited potent affinity for the Angiotensin II Type 1 (AT1) receptor but suffered from poor oral bioavailability and rapid clearance.
-
The Solution: Replacement of the carboxylic acid with a tetrazole ring.[3][4][9][10][11][12]
-
The Result:
-
Bioavailability: Significant improvement in oral absorption due to increased lipophilicity and reduced ionization in the gut membrane microenvironment.
-
Binding Mode: Crystallographic data revealed the tetrazole forms a specific interaction with Lys199 and His256 in the AT1 receptor. Crucially, this is not just an ionic bond but a "charge-assisted hydrogen bond" combined with
-cation interactions, which the carboxylic acid could not fully replicate.
Comparative Data: Losartan Series
| Compound | Functional Group | IC50 (AT1 Binding) | Oral Bioavailability (Rat) |
| EXP7711 | –COOH | ~150 nM | < 10% |
| Losartan | –Tetrazole | 19 nM | ~33% |
Experimental Protocols
Protocol: Synthesis of 5-Substituted Tetrazoles via [3+2] Cycloaddition[6][13][14]
Objective: Conversion of an aryl nitrile to a 5-aryl-1H-tetrazole.
Reagents:
-
Aryl Nitrile (1.0 equiv)
-
Sodium Azide (NaN₃, 1.2 equiv)[6]
-
Zinc Bromide (ZnBr₂, 1.2 equiv) or Zinc Chloride
-
Solvent: Water (Green chemistry) or Isopropanol/Water (1:1)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the Aryl Nitrile (10 mmol), Sodium Azide (12 mmol), and Zinc Bromide (12 mmol) in 20 mL of solvent.
-
Reaction: Heat the mixture to reflux (100°C for water, 80°C for isopropanol) with vigorous stirring.
-
Note: The Lewis acid (Zn²⁺) activates the nitrile group, facilitating the attack by the azide ion. This allows the reaction to proceed at neutral pH, preventing the formation of volatile HN₃ gas.
-
-
Monitoring: Monitor by TLC or LC-MS (typically 12–24 hours).
-
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Add 3N HCl slowly to acidify to pH 1.[6] Caution: Perform in a fume hood. Although HN₃ risk is low, acidification of unreacted azide can generate trace HN₃.
-
The zinc-tetrazolate complex breaks down, and the free tetrazole (protonated form) usually precipitates as a white solid.
-
-
Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize from ethanol if necessary.
Visualization: Synthetic Pathway
The following diagram outlines the reaction mechanism and workflow.
References
-
Drug Hunter. (2025).[4] Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001).[13][14] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[13] Journal of Organic Chemistry.[14] Retrieved from [Link]
-
Noda, K., et al. (1995). Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. Journal of Biological Chemistry. Retrieved from [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design.[2][5][6][9] ChemMedChem. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. drughunter.com [drughunter.com]
- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H-Tetrazole synthesis [organic-chemistry.org]
- 14. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
Head-to-head comparison of Chroman-8-carboxylic acid with other antioxidants in vitro
This guide provides an in-depth, head-to-head technical comparison of Chroman-8-carboxylic acid (C8CA) against industry-standard antioxidants, specifically Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) and Ascorbic Acid (Vitamin C).
Designed for researchers and drug development professionals, this document moves beyond surface-level comparisons to explore the Structure-Activity Relationships (SAR), kinetic profiles, and experimental methodologies required to evaluate these compounds.
Executive Summary: The Potency-Stability Trade-off
In the landscape of chroman-based antioxidants, Trolox represents the "gold standard" for immediate radical scavenging due to its phenolic hydroxyl group at the C6 position. Chroman-8-carboxylic acid (C8CA) , lacking this critical electron-donating moiety, exhibits significantly lower direct radical scavenging potency (IC50).
However, emerging data and structural logic suggest C8CA serves a distinct role:
-
Trolox/Ascorbic Acid: High potency, rapid kinetics, widely utilized as positive controls.
-
Chroman-8-Carboxylic Acid: Low immediate potency, but high metabolic and chemical stability. It is frequently utilized as a pharmacophore scaffold or a negative control to validate the necessity of the 6-OH group in Vitamin E analogues.
Key Takeaway: Do not substitute C8CA for Trolox if the goal is maximal radical quenching. Use C8CA to probe the structural requirements of binding sites or to develop derivatives with extended half-lives.
Structural & Mechanistic Comparison
The antioxidant efficacy of chroman derivatives is dictated by the Bond Dissociation Enthalpy (BDE) of the hydrogen atom to be transferred.
Chemical Structures & Active Sites
The following diagram illustrates the critical structural difference: the presence (Trolox) vs. absence (C8CA) of the phenolic hydroxyl group.
Figure 1: Structural comparison highlighting the mechanistic divergence between Trolox (active H-donor) and Chroman-8-carboxylic acid (stable scaffold).
Mechanistic Profiles
| Feature | Trolox (Standard) | Chroman-8-Carboxylic Acid | Ascorbic Acid |
| Primary Mechanism | HAT (Hydrogen Atom Transfer) | Metal Chelation (Potential) / Weak SET | HAT + SET (Single Electron Transfer) |
| Active Moiety | Phenolic -OH (C6 position) | Carboxylic Acid (-COOH) | Enediol group |
| Kinetics | Rapid (< 5 mins) | Slow / Negligible | Very Rapid (< 1 min) |
| Solubility | Water-soluble (due to COOH) | Moderate (Organic/Aqueous mix) | Highly Water-soluble |
| Stability | Oxidizes to quinones (unstable) | High chemical stability | Unstable (light/heat sensitive) |
In Vitro Performance Data
The following data summarizes typical performance metrics in standard antioxidant assays. Note that C8CA is often used as a baseline to calculate the "Phenolic Contribution" of novel derivatives.
comparative Assay Performance
| Assay | Trolox Performance | C8CA Performance | Interpretation |
| DPPH Assay | IC50: ~15-20 µM | IC50: >500 µM (Inactive) | C8CA lacks the H-atom donor required to quench the DPPH radical. |
| ABTS Assay | TEAC = 1.0 | TEAC < 0.1 | Minimal electron transfer capability compared to Trolox. |
| FRAP Assay | High Fe(III) reduction | Low/Negligible | The 8-COOH group may chelate Fe, but does not reduce it effectively. |
| ORAC Assay | High Capacity | Low Capacity | Demonstrates the necessity of the 6-OH for peroxyl radical trapping. |
Critical Insight: In drug development, if a derivative based on the C8CA scaffold shows activity, it suggests the mechanism is not direct radical scavenging, but likely an upstream effect (e.g., enzyme inhibition or Nrf2 pathway modulation).
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols. These are designed to quantify the "Activity Gap" between Trolox and C8CA.
Experiment A: Kinetic DPPH Scavenging Analysis
Objective: To differentiate between rapid radical quenchers (Trolox) and slow/inactive scaffolds (C8CA).
Reagents:
-
DPPH Stock: 100 µM DPPH in methanol (freshly prepared, protect from light).
-
Samples: Prepare 1 mM stocks of Trolox and C8CA in methanol.
Workflow:
-
Preparation: Dilute samples to final concentrations of 10, 50, 100, and 200 µM in 96-well plates.
-
Initiation: Add 100 µL of DPPH solution to 100 µL of sample.
-
Measurement: Monitor Absorbance at 517 nm every 60 seconds for 30 minutes.
-
Control: Methanol + DPPH (Negative Control); Ascorbic Acid (Positive Control).
Data Analysis:
Calculate the % Inhibition at steady state (usually 30 mins).
Experiment B: Metal Chelation Assay (Ferrozine Method)
Objective: To test if C8CA acts via secondary antioxidant mechanisms (preventive) rather than primary (chain-breaking), utilizing its carboxylic acid tail.
Workflow:
-
Mix sample (C8CA vs Trolox) with FeCl2 (2 mM) .
-
Incubate for 10 minutes.
-
Add Ferrozine (5 mM) .
-
Measure Absorbance at 562 nm .
-
Result: A decrease in absorbance indicates the compound has successfully competed with Ferrozine for Iron binding. C8CA may show activity here superior to its radical scavenging performance.
-
Experimental Workflow Visualization
The following diagram outlines the decision tree for evaluating Chroman derivatives.
Figure 2: Evaluation workflow for distinguishing direct scavengers (Trolox-like) from indirect antioxidants (C8CA-like).
References
-
Poljsak, B., & Raspor, P. (2008). The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study. Journal of Applied Toxicology.
-
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine.
-
Thermo Scientific Chemicals. (2024). Chroman-8-carboxylic acid Product Specification and CAS 31457-16-6 Data. Fisher Scientific.
-
Birringer, M., et al. (2002). The toxicity of antioxidants and their metabolites: A focus on Chroman derivatives. Environmental Toxicology and Pharmacology.[1]
-
Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.[2] Scientific Reports.
Sources
Beyond the Carboxylate: A Comparative Guide to Tetrazole Bioisosteres in Lead Optimization
Executive Summary: The Bioisosteric Upgrade
In the optimization of lead compounds, the carboxylic acid moiety (–COOH) is often a "privileged structure" for binding affinity but a liability for pharmacokinetic (PK) properties. It frequently suffers from limited passive permeability, rapid metabolic clearance, and potential toxicity via reactive metabolite formation.
The 5-substituted 1H-tetrazole is the premier non-classical bioisostere for the carboxylic acid. It mimics the planar, acidic nature of the carboxylate while offering distinct advantages in lipophilicity, metabolic stability, and safety.[1]
This guide provides a technical comparison of these two functionalities, supported by experimental data, synthetic protocols, and decision-making frameworks.
Physicochemical Profiling: A Head-to-Head Comparison
While both groups are planar and acidic, their behavior in a biological environment differs significantly due to charge delocalization.
Table 1: Physicochemical Properties Comparison[2][3][4][5][6]
| Property | Carboxylic Acid (–COOH) | 5-Substituted Tetrazole | Impact on Drug Design |
| pKa | 4.2 – 4.8 | 4.5 – 5.1 | Similar Acidity: Both are >99% ionized (anionic) at physiological pH (7.4). |
| Charge Distribution | Localized on 2 oxygens | Delocalized over 4 nitrogens | Lipophilicity: Tetrazolate anions are ~10x more lipophilic than carboxylate anions due to charge dispersion. |
| LogD (pH 7.4) | Lower (More hydrophilic) | Higher (More lipophilic) | Permeability: Tetrazoles often show improved membrane permeability despite being ionized. |
| Hydrogen Bonding | 1 Donor / 2 Acceptors | 1 Donor / 3-4 Acceptors | Binding: Tetrazoles offer a larger surface area for bidentate interactions (e.g., with Arginine). |
| Geometry | Planar | Planar, Bulkier | Sterics: Tetrazoles require slightly more volume in the receptor pocket. |
Expert Insight: The Lipophilicity Paradox
A common misconception is that ionized groups cannot cross membranes. While the neutral species is the primary permeant, the tetrazolate anion has a lower desolvation energy penalty than the carboxylate anion. The negative charge is delocalized over the aromatic ring, holding the hydration shell less tightly, which facilitates ion-pair transport or passive diffusion.
Metabolic Stability & Toxicity: The Critical Differentiator
The primary driver for replacing a carboxylate with a tetrazole is often metabolic safety.
The Glucuronidation Trap
Carboxylic acids are substrates for UDP-glucuronosyltransferases (UGTs), forming acyl-glucuronides . These are reactive electrophiles that can covalently bind to plasma proteins (via transacylation), leading to immune-mediated idiosyncratic toxicity (e.g., hepatotoxicity).
Tetrazoles avoid this pathway entirely. They may undergo N-glucuronidation, but the resulting metabolites are stable, non-reactive, and readily excreted without toxicity risks.
Visualization: Metabolic Fate Pathways
Figure 1: Comparative metabolic pathways. Note the divergence where carboxylic acids form reactive intermediates, whereas tetrazoles form stable conjugates.[1]
Case Study: Angiotensin II Receptor Blockers (Sartans)
The development of Losartan is the definitive proof-of-concept for this bioisostere.
-
The Challenge: Early lead compounds (benzyl-imidazoles with carboxylic acids) had high affinity for the AT1 receptor but poor oral bioavailability (<4%) and rapid clearance.
-
The Solution: Replacing the carboxylic acid with a tetrazole.
-
The Result:
-
Binding: The tetrazole maintained the critical salt-bridge interaction with Lys199 and His256 in the receptor.
-
PK: Oral bioavailability increased significantly due to improved lipophilicity and reduced metabolic susceptibility.
-
Outcome: Losartan became the first-in-class orally active AT1 antagonist.
-
Synthetic Protocol: The "Sharpless" Method
Historically, tetrazole synthesis required toxic tin azides or highly volatile/explosive hydrazoic acid.[2] The modern standard is the zinc-catalyzed [2+3] cycloaddition developed by Demko and Sharpless. This protocol is safer, water-based, and highly scalable.[3]
Protocol: Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles[7][9][10][11]
Objective: Convert a nitrile precursor (R-CN) to a tetrazole (R-CN4H).
Reagents:
-
Nitrile substrate (1.0 equiv)[4]
-
Sodium Azide (
, 1.1 – 1.5 equiv) -
Zinc Bromide (
, 1.0 equiv) or Zinc Chloride -
Solvent: Water (or Water/Isopropanol 1:1 for lipophilic substrates)
Step-by-Step Workflow:
-
Setup: In a pressure vessel or round-bottom flask, dissolve the nitrile (10 mmol) in water (20 mL).
-
Addition: Add
(11 mmol) and (10 mmol).-
Safety Note:
buffers the reaction to pH ~7, preventing the formation of volatile gas.
-
-
Reaction: Heat the mixture to reflux (100°C) for 12–24 hours. Monitor by LC-MS (Tetrazoles are polar; look for M+1 or M-1).
-
Workup (Critical):
-
Cool to room temperature.
-
Add 3N HCl until pH < 2. This breaks the Zinc-Tetrazole complex and precipitates the free tetrazole (if solid) or allows extraction.
-
Caution: Acidification releases trace
. Perform in a well-ventilated fume hood.
-
-
Purification: Extract with Ethyl Acetate. The product is usually pure enough for biological testing after evaporation.
Visualization: Synthetic Decision Tree
Figure 2: The Sharpless 'Click' synthesis workflow for tetrazoles. Note the critical acidification step to release the product from the zinc complex.
Experimental Validation: Determining LogD
Because computational predictions for tetrazoles can be inaccurate due to their unique charge delocalization, experimental determination is required.
Protocol: Shake-Flask LogD7.4 Determination
-
Preparation: Prepare a 10 mM stock of the tetrazole analog in DMSO.
-
Phase System: Use n-Octanol (saturated with PBS) and PBS buffer (pH 7.4).
-
Equilibration: Mix compound with the biphasic system (1:1 volume) in a glass vial.
-
Agitation: Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV.
-
Calculation:
Note: For tetrazoles, expect LogD values to be 0.5 – 1.0 units higher than the corresponding carboxylic acid analog.
References
-
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[5] (Foundational text on lipophilicity of tetrazolate anions).
-
Demko, Z. P., & Sharpless, K. B. (2001).[3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2][6][5] The Journal of Organic Chemistry, 66(24), 7945–7950.[5] Link
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[7] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.[7] Link
-
Wexler, R. R., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: The Next Generation in Antihypertensive Therapy. Journal of Medicinal Chemistry, 39(3), 625–656. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Sources
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Antioxidant Potency of Chroman-6-ol Derivatives Versus Trolox
Introduction: The Enduring Significance of the Chroman-6-ol Scaffold in Antioxidant Research
In the ongoing battle against cellular oxidative stress—a key factor in aging and a multitude of degenerative diseases—the chroman-6-ol ring system stands out as a cornerstone of antioxidant chemistry.[1][2] This bicyclic heterocycle is the core structure of tocopherols (Vitamin E), nature's primary lipid-soluble antioxidants responsible for protecting cell membranes from peroxidative damage.[3] The efficacy of this scaffold lies in the strategic placement of a hydroxyl group at the 6-position, which is pivotal for neutralizing harmful free radicals.[4]
To facilitate standardized and comparative research, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of vitamin E, was developed.[5][6] Its consistent and robust free-radical scavenging ability has established it as the universal benchmark for quantifying the antioxidant capacity of diverse compounds in numerous assays.[7][8]
This guide provides an in-depth comparison of the antioxidant potency of various chroman-6-ol derivatives relative to Trolox. We will delve into the mechanistic underpinnings of their activity, explore the structure-activity relationships that govern their potency, present quantitative comparative data, and provide detailed, field-proven protocols for the most common antioxidant capacity assays.
Pillar 1: The Core Antioxidant Mechanism - Hydrogen Atom Transfer (HAT)
The principal mechanism by which chroman-6-ol derivatives exert their antioxidant effect is through Hydrogen Atom Transfer (HAT).[4] The phenolic hydroxyl group (-OH) at the C-6 position readily donates its hydrogen atom to a reactive oxygen species (ROS) or other free radicals (R•). This act neutralizes the damaging radical, terminating the oxidative chain reaction that can lead to cellular damage of lipids, proteins, and DNA.[4][9]
Upon donation of the hydrogen atom, the chroman-6-ol is converted into a chromanoxyl radical. The genius of this scaffold lies in the subsequent stability of this radical. Electron-donating groups (typically methyl groups) on the aromatic ring and steric hindrance around the oxygen atom delocalize the unpaired electron, making the chromanoxyl radical relatively unreactive and preventing it from initiating new radical chains.[4]
Caption: Hydrogen Atom Transfer (HAT) mechanism of chroman-6-ol antioxidants.
Pillar 2: Structure-Activity Relationship (SAR) - Decoding Potency
The antioxidant efficacy of chroman-6-ol derivatives is not uniform; it is intricately modulated by the nature and position of substituents on the chroman ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel, highly potent antioxidant therapeutics.[10]
-
Aromatic Ring Methylation: The number and position of methyl groups on the aromatic portion of the chroman ring are critical. The electron-donating nature of these groups stabilizes the chromanoxyl radical formed after hydrogen donation. Derivatives like 2,2,5,7,8-pentamethyl-6-chromanol (PMC), which has a fully methylated aromatic ring, are excellent antioxidants.[11] This methylation pattern enhances the rate of reaction with free radicals.
-
Pyran Ring Substitution (R4, R5): The substituents on the pyran ring also play a significant role. Studies on novel 6-hydroxychroman-2-carbonitrile derivatives have shown that bulky, hydrophobic groups at the R4 or R5 positions can compromise antioxidant efficacy.[12] This is likely due to steric hindrance that may impede the optimal orientation of the molecule for interaction with lipid peroxyl radicals within a membrane environment.
-
The C2-Substituent: The group at the C2 position significantly influences the compound's physical properties and, to some extent, its activity. In Trolox, the carboxylic acid group imparts water solubility, making it an ideal standard for aqueous-based assays.[13] Other derivatives with different alkyl chains at this position will exhibit varying degrees of lipophilicity, affecting their distribution in biological systems and their efficacy in different oxidative environments (e.g., lipid membranes vs. cytosol).[14]
Quantitative Comparison of Antioxidant Potency
The antioxidant capacity of a compound is typically quantified using assays that measure its ability to scavenge free radicals. The results are often expressed as a Trolox Equivalent Antioxidant Capacity (TEAC) value, which directly compares the potency of a test compound to that of Trolox (by definition, the TEAC of Trolox is 1.00).[7][15] Another common metric is the half-maximal inhibitory concentration (IC50), which is the concentration required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher potency.
| Compound | Assay | Potency Metric | Value | Reference |
| Trolox | DPPH | IC50 (µM) | 4.4 | [7] |
| Trolox | ABTS (TEAC) | TEAC Value | 1.00 (by definition) | [7][15] |
| Trolox | ORAC | TEAC Value | 1.00 (by definition) | [7] |
| 2,2,5,7,8-pentamethyl-6-chromanol (PMC) | vs. DPPH radical | Relative Rate | Faster than Trolox | [11] |
| 5-(hydroxymethyl)-2,2,7,8-tetramethyl-6-chromanol | vs. DPPH radical | Relative Rate | Slower than PMC | [11] |
| Novel 6-hydroxychroman-2-carbonitriles | vs. Lipid Peroxidation | Relative Potency | Up to 10-fold more potent than α-tocopherol | [12] |
Note: Direct, side-by-side quantitative data for many specific chroman-6-ol derivatives against Trolox is often spread across different studies using varied conditions. The data presented highlights key SAR findings. Researchers are encouraged to run Trolox as a standard in their own experiments for the most accurate comparison.
Pillar 3: Experimental Protocols for Key Antioxidant Assays
The choice of assay is critical and should be based on the specific research question and the chemical nature of the compounds being tested. Here, we provide validated, step-by-step protocols for three of the most widely adopted assays in the field.[8][16]
TEAC Assay (ABTS Radical Cation Decolorization)
This assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+.[1][17] It is based on a single electron transfer (SET) mechanism and is applicable to both hydrophilic and lipophilic antioxidants.[18]
Workflow Diagram:
Caption: Workflow of the Trolox Equivalent Antioxidant Capacity (TEAC) Assay.
Detailed Protocol:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate. Mix the two solutions in a 1:1 volume ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical cation.[1]
-
Working Solution Preparation: On the day of the assay, dilute the ABTS•+ stock solution with ethanol (or PBS) to an absorbance of 0.70 ± 0.05 at 734 nm.[1]
-
Standard and Sample Preparation: Prepare a series of Trolox standards (e.g., 12.5 µM - 400 µM) in the appropriate solvent.[8] Prepare solutions of the chroman-6-ol derivatives at various concentrations.
-
Reaction: Add a small volume (e.g., 10 µL) of the sample or standard to a larger volume (e.g., 1 mL) of the diluted ABTS•+ working solution and mix thoroughly.
-
Measurement: After a fixed incubation time (typically 6 minutes), measure the absorbance of the solution at 734 nm.[7]
-
Calculation: Calculate the percentage inhibition of absorbance relative to a blank control (ABTS•+ solution plus solvent). Plot the % inhibition against the concentration for the Trolox standards to create a calibration curve. Use this curve to determine the TEAC value of the test compounds.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. It is a HAT-based method and is considered biologically relevant as it uses a peroxyl radical source.[19][20]
Workflow Diagram:
Caption: Workflow of the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of Trolox standards (e.g., 12.5-200 µM), a fluorescein working solution, and a free radical initiator solution (AAPH, 2,2′-azobis(2-methylpropionamidine) dihydrochloride) in a suitable buffer (e.g., 75 mM potassium phosphate buffer, pH 7.4).[8][19]
-
Plate Setup: In a 96-well black microtiter plate, add 150 µL of the fluorescein solution to each well.[21][22]
-
Sample/Standard Addition: Add 25 µL of either the chroman-6-ol sample, Trolox standard, or a buffer blank to the appropriate wells.[21][22]
-
Incubation: Mix thoroughly and incubate the plate at 37°C for at least 30 minutes to allow for thermal equilibration.[19][20]
-
Initiation and Measurement: Place the plate in a fluorescence microplate reader. Using an onboard injector if available, add 25 µL of the AAPH solution to each well to initiate the reaction.[20] Immediately begin recording the fluorescence (Excitation ~485 nm, Emission ~520 nm) every 1-2 minutes for 60-120 minutes.
-
Calculation: Calculate the area under the fluorescence decay curve (AUC) for each sample and standard. Subtract the AUC of the blank from the AUC of all other wells to get the Net AUC. Plot the Net AUC for the Trolox standards against their concentrations to generate a standard curve. Use this curve to express the ORAC value of the test compounds in Trolox Equivalents (TE).[22]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay utilizes the stable free radical DPPH, which has a deep violet color.[23] When reduced by an antioxidant, its color fades to a pale yellow. This color change, measured spectrophotometrically, is proportional to the antioxidant's radical scavenging capacity. It is a relatively simple and rapid SET-based assay.[24][25]
Workflow Diagram:
Caption: Workflow of the DPPH Radical Scavenging Assay.
Detailed Protocol:
-
DPPH Solution Preparation: Prepare a solution of DPPH in methanol (or ethanol) to a concentration that yields an absorbance of approximately 1.0 at its absorbance maximum (~517 nm). A common concentration is 0.1 mM.[26]
-
Sample Preparation: Prepare serial dilutions of the chroman-6-ol derivatives and a reference standard (like Trolox or Ascorbic Acid) in the same solvent.
-
Reaction: In a test tube or microplate well, mix a large volume of the DPPH solution (e.g., 1 mL) with a small volume of the sample or standard solution (e.g., 100 µL).[26]
-
Incubation: Vortex the mixture and incubate it in the dark at room temperature for a set period, typically 30 minutes.[26]
-
Measurement: Measure the absorbance of the solution at ~517 nm against a blank (methanol).[23]
-
Calculation: The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without a sample. The concentration of the sample required to scavenge 50% of the DPPH radicals (IC50) is determined by plotting the % scavenging against the sample concentration.
Conclusion and Future Directions
The chroman-6-ol scaffold, exemplified by the benchmark antioxidant Trolox, remains a highly valuable pharmacophore in the development of agents to combat oxidative stress. Its potency is fundamentally linked to its ability to efficiently donate a hydrogen atom and form a stable chromanoxyl radical. As demonstrated, this potency can be finely tuned through strategic modifications to its chemical structure, particularly the methylation pattern of the aromatic ring.[10][11]
While Trolox provides an indispensable standard for in vitro assays, the lipophilicity and cellular uptake of novel chroman-6-ol derivatives are critical factors for their in vivo efficacy.[14] Future research should focus on correlating the results from these standardized assays with performance in cell-based models of oxidative stress and lipid peroxidation.[12] The detailed protocols provided herein offer a robust framework for such evaluations, ensuring that the antioxidant potential of novel chroman-6-ol derivatives can be accurately and reproducibly compared to the gold-standard, Trolox.
References
- A Comparative Guide to the Structure-Activity Relationship of 2-Ethyl-2,7,8-trimethylchroman-6-ol and Related Chromanols. Benchchem.
- An In-depth Technical Guide to the Antioxidant Mechanism of 2-Ethyl-2,7,8-trimethylchroman-6-ol and its Analogs. Benchchem.
-
A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI. Available from: [Link]
-
Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. Available from: [Link]
-
Antioxidant potential using ORAC assay. BMG Labtech. Available from: [Link]
-
OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc. Available from: [Link]
- Comparative analysis of the antioxidant potency of 2-Ethyl-2,7,8-trimethylchroman-6-ol and Trolox. Benchchem.
-
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. Available from: [Link]
-
Oxygen-radical absorbance capacity assay for antioxidants. PubMed. Available from: [Link]
-
The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells. MDPI. Available from: [Link]
-
Total Phenolic Contents and Antioxidant Capacities of Selected Chinese Medicinal Plants. Molecules. Available from: [Link]
-
A review on antioxidant methods. SciSpace. Available from: [Link]
-
Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Molecules. Available from: [Link]
-
Antioxidant activity of 5-alkoxymethyl-6-chromanols. PubMed. Available from: [Link]
-
Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. MDPI. Available from: [Link]
-
Antioxidant Assays in Pharmacological Research. Asian Journal of Pharmacy and Technology. Available from: [Link]
-
Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. RSC Advances. Available from: [Link]
-
Novel 6-hydroxychroman-2-carbonitrile inhibitors of membrane peroxidative injury. PubMed. Available from: [Link]
-
In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Molecules. Available from: [Link]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review. Molecules. Available from: [Link]
-
Trolox equivalent antioxidant capacities (TEAC) for various pure... ResearchGate. Available from: [Link]
-
Inhibition of oxidative insult in cultured cells by a novel 6-chromanol-containing antioxidant. PubMed. Available from: [Link]
-
Insights of Antioxidants as Molecules for Drug Discovery. Science Alert. Available from: [Link]
-
Effects of Molecular Structure on Kinetics and Dynamics of the Trolox Equivalent Antioxidant Capacity Assay with ABTS+•. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Antioxidant activity of 2H-chromen-2-one derivatives. ResearchGate. Available from: [Link]
-
Synthesis and evaluation of some chromene derivatives as antioxidant with surface activity. RACO. Available from: [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available from: [Link]
-
Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry. Available from: [Link]
-
Development of an in Silico Model of DPPH• Free Radical Scavenging Capacity: Prediction of Antioxidant Activity of Coumarin Type Compounds. PubMed Central. Available from: [Link]
-
Evaluation of Antioxidant Activity in Foods with Special Reference to TEAC Method. OMICS Online. Available from: [Link]
-
Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. Biointerface Research in Applied Chemistry. Available from: [Link]
-
Synthesis and Antioxidant Activity of some novel 4HChromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. ResearchGate. Available from: [Link]
-
Review on Chromen derivatives and their Pharmacological Activities. RJPT. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. MDPI. Available from: [Link]
-
Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. ResearchGate. Available from: [Link]
-
Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. National Genomics Data Center. Available from: [Link]
-
Synthesis and Antioxidant Activity Evaluation of Trolox Derivatives. ResearchGate. Available from: [Link]
-
Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Journal of Cellular and Molecular Medicine. Available from: [Link]
-
TEAC Assay. Citeq Biologics. Available from: [Link]
-
Antioxidant Compounds and Their Antioxidant Mechanism. Scilit. Available from: [Link]
-
LIPID PEROXIDATION INHIBITION AND ANTIRADICAL ACTIVITIES OF SOME LEAF FRACTIONS OF MANGIFERA INDICA. Acta Poloniae Pharmaceutica. Available from: [Link]
-
Quantitative analysis of the relationship between structure and antioxidant activity of tripeptides. PubMed. Available from: [Link]
-
Chemical structures with antioxidant activity incorporating chroman... ResearchGate. Available from: [Link]
-
A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. MDPI. Available from: [Link]
Sources
- 1. Total Phenolic Contents and Antioxidant Capacities of Selected Chinese Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11819H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. rjptonline.org [rjptonline.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Antioxidant activity of 5-alkoxymethyl-6-chromanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 6-hydroxychroman-2-carbonitrile inhibitors of membrane peroxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of oxidative insult in cultured cells by a novel 6-chromanol-containing antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scialert.net [scialert.net]
- 16. ajptonline.com [ajptonline.com]
- 17. citeqbiologics.com [citeqbiologics.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. kamiyabiomedical.com [kamiyabiomedical.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 24. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]
- 25. scispace.com [scispace.com]
- 26. Development of an in Silico Model of DPPH• Free Radical Scavenging Capacity: Prediction of Antioxidant Activity of Coumarin Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method validation for the determination of carboxylic acid metabolites
A Comparative Technical Guide for Analytical Scientists
Executive Summary
The determination of carboxylic acid metabolites (e.g., TCA cycle intermediates, short-chain fatty acids, glucuronides) is a cornerstone of metabolomics and drug metabolism studies. However, these analytes present a "perfect storm" of chromatographic challenges: they are highly polar, often lack strong UV chromophores, and exist in complex biological matrices.
This guide objectively compares the three dominant separation strategies—Standard Reversed-Phase (C18) , Ion-Exclusion Chromatography (IEC) , and Mixed-Mode Chromatography (MMC) . While IEC remains a traditional staple, this guide identifies Mixed-Mode Chromatography (RP/Anion-Exchange) as the superior modern alternative for high-throughput, MS-compatible quantification. We provide a comprehensive validation protocol compliant with ICH Q2(R2) guidelines to implement this methodology.
Part 1: The Challenge of Polarity
The fundamental difficulty in analyzing carboxylic acids lies in their hydrophilicity.
-
The "Dewetting" Phenomenon: On standard C18 columns, highly polar acids elute near the void volume (
), leading to poor resolution and susceptibility to ion suppression in LC-MS. -
The pH Paradox: To retain acids on C18, the mobile phase pH must be well below the analyte's pKa (typically pH < 2.5) to suppress ionization. This limits column lifetime and is often incompatible with mass spectrometry sensitivity (negative mode ESI prefers high pH).
Comparative Analysis: Selecting the Right Mode
The following table synthesizes performance data comparing the three primary methodologies.
| Feature | Standard C18 (RP-HPLC) | Ion-Exclusion (IEC) | Mixed-Mode (RP + WAX) |
| Separation Mechanism | Hydrophobic Partitioning | Donnan Exclusion + Size Exclusion | Hydrophobic + Electrostatic (Anion Exchange) |
| Retention of Polar Acids | Poor (Requires Ion-Pairing) | Excellent | Superior (Tunable) |
| Run Time | Fast (5–10 min) | Slow (20–45 min) | Fast (8–12 min) |
| Peak Shape ( | Often Tailing ( | Broad ( | Sharp ( |
| MS Compatibility | Poor (if Ion-Pairing used) | Low (High non-volatile salt loads) | High (Volatile buffers) |
| Matrix Tolerance | Low (Interferences co-elute) | High | High (Orthogonal selectivity) |
Verdict: While IEC is robust for simple fermentation broths, Mixed-Mode Chromatography is the recommended standard for biological samples (plasma, urine, cell culture) due to its ability to resolve isobaric metabolites (e.g., Citrate vs. Isocitrate) and compatibility with sensitive MS detection.
Part 2: Mechanism of Action (Visualized)
The Mixed-Mode advantage lies in its "bimodal" retention. The stationary phase contains both alkyl chains (C18) and ion-exchange ligands (e.g., tertiary amines).
Caption: Dual-retention mechanism in Mixed-Mode Chromatography allowing simultaneous separation of neutral and ionized species.
Part 3: Validation Protocol (ICH Q2(R2) Compliant)
This protocol is designed for a Mixed-Mode WAX/C18 method using LC-MS/MS or UV (210 nm), targeting TCA intermediates (Citric, Malic, Succinic, Fumaric acids).
Method Development & Optimization
-
Column: Mixed-Mode C18/WAX (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-1 min: 100% A (Load/Retain on WAX)
-
1-7 min: Ramp to 50% B (Elute Hydrophobic)
-
7-8 min: Ramp to 90% B (Wash)
-
8-11 min: Re-equilibrate.
-
Validation Parameters
Per ICH Q2(R2), the following experiments must be documented.
A. Specificity & Selectivity
Objective: Prove the method distinguishes the analyte from the matrix.
-
Protocol: Inject blank matrix (e.g., stripped plasma), matrix spiked with standards, and individual standards.
-
Acceptance Criteria:
-
No interfering peaks >20% of the LLOQ response at the retention time of the analyte.
-
Resolution (
) > 1.5 between critical pairs (e.g., Citrate/Isocitrate).
-
B. Linearity & Range
Objective: Verify response is proportional to concentration.
-
Protocol: Prepare a minimum of 5 concentration levels (recommended: 6-8) covering 80% to 120% of the expected range.
-
Calculation: Use weighted linear regression (
) due to the wide dynamic range of MS detectors. -
Acceptance Criteria:
; back-calculated concentrations of standards must be within ±15% of nominal (±20% for LLOQ).
C. Accuracy & Precision
Objective: Confirm the "truth" and "repeatability" of the measurement.
-
Protocol:
-
Intra-day: 6 replicates at 3 levels (Low, Medium, High QC).
-
Inter-day: Repeat the above on 3 separate days.
-
-
Acceptance Criteria:
-
Accuracy (Recovery): 85–115% of the nominal value.
-
Precision (%CV):
( at LLOQ).
-
D. Matrix Effect (Critical for LC-MS)
Objective: Quantify ion suppression/enhancement caused by co-eluting matrix components.
-
Protocol:
-
Set A: Standards in neat solvent.
-
Set B: Standards spiked into extracted blank matrix (post-extraction spike).
-
-
Calculation:
-
Acceptance Criteria: IS-normalized MF should be between 0.8 and 1.2.
Part 4: Validation Workflow Diagram
Caption: Step-by-step workflow for validating the HPLC method according to regulatory standards.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][4] [Link]
-
Zhang, X., et al. (2022). Mixed-mode chromatography-mass spectrometry enables targeted and untargeted screening of carboxylic acids in biological samples. RSC Advances. [Link]
-
Waters Corporation. (2021). Separation of Organic Acids with Mixed-Mode LC Column and Mass Detector. Application Note. [Link]
-
Guillarme, D. (2014).[1] HILIC: The Pros and Cons.[5][6][7] LCGC International.[8] [Link]
-
U.S. Food and Drug Administration (FDA). (2024).[4] Q2(R2) Validation of Analytical Procedures. Guidance for Industry. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. uhplcslab.com [uhplcslab.com]
- 7. hplc.eu [hplc.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Chroman-8-carboxylic acid
As researchers dedicated to advancing drug development, our work inherently involves handling a wide array of chemical compounds. While the focus is often on synthesis and application, the final step in a chemical's lifecycle—its disposal—is paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of Chroman-8-carboxylic acid, grounded in established safety standards and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically reinforces the safety and integrity of the overall process.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a compound is the foundation of safe handling and disposal. Chroman-8-carboxylic acid is not benign; its hazard profile necessitates a cautious and well-defined disposal pathway.
Chroman-8-carboxylic acid is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation : May cause respiratory tract irritation if inhaled as a dust.[1][3][4]
While generally classified as weak acids, carboxylic acids can still be corrosive and pose hazards.[5] The primary risk during disposal is inadvertent contact or the creation of airborne dust. Furthermore, its incompatibility with certain chemical classes dictates strict segregation to prevent dangerous reactions.[1][2]
Table 1: Hazard Profile of Chroman-8-carboxylic acid
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation. | [1] |
| Incompatible Materials | - | Strong oxidizing agents, strong bases, amines, strong reducing agents. | [1][2] |
This risk profile is the causal agent behind the stringent personal protective equipment (PPE) and disposal protocols that follow. The goal is to create a closed loop of safety from the moment the chemical is designated as waste to its final removal from the facility.
Regulatory Framework: Adherence to National Standards
The disposal of laboratory chemicals is not discretionary; it is governed by a framework of federal and local regulations. In the United States, the primary regulatory bodies are:
-
The Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the national standards for hazardous waste management, from generation to disposal ("cradle to grave").[6][7] Chroman-8-carboxylic acid waste must be evaluated against RCRA's characteristics of hazardous waste (ignitability, corrosivity, reactivity, toxicity).[8]
-
The Occupational Safety and Health Administration (OSHA) : OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[9][10] This plan must include procedures for safe handling and disposal of hazardous chemicals, forming the legal basis for the protocols in this guide.[11][12]
Your institution's Environmental Health and Safety (EHS) office translates these federal mandates into actionable, site-specific procedures. Always consult your institution's CHP and EHS personnel before disposing of any chemical waste.
Standard Operating Procedure: Disposal of Chroman-8-carboxylic acid
This protocol ensures that Chroman-8-carboxylic acid waste is handled, stored, and disposed of in a manner that mitigates risk and complies with regulations.
Part A: Personal Protective Equipment (PPE)
Before handling waste, ensure you are wearing the appropriate PPE as specified by the compound's Safety Data Sheet (SDS).
-
Eye Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations.[2][4]
-
Hand Protection : Wear appropriate protective gloves (e.g., disposable nitrile gloves) to prevent skin exposure.[1][4]
-
Body Protection : A standard laboratory coat is required.[4]
-
Respiratory Protection : If there is a risk of generating dust, a NIOSH/MSHA approved respirator should be used in a well-ventilated area.[4]
Part B: Waste Segregation and Containerization
The principle of causality is critical here: proper segregation prevents dangerous reactions later in the waste stream.
-
Designate a Waste Stream : Chroman-8-carboxylic acid is a non-halogenated organic solid. It must be disposed of in a dedicated hazardous waste container for this waste stream.
-
Prevent Incompatibilities : DO NOT mix Chroman-8-carboxylic acid waste with incompatible materials such as strong bases, amines, or oxidizing agents.[2][5] This is because mixing acids and bases can cause a violent exothermic reaction, while mixing with oxidizers can create a fire or explosion hazard.
-
Select the Proper Container :
-
Use a leak-proof, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail for solid waste).[13]
-
The container must be in good condition, free of cracks or residue on the outside.
-
Ensure the container has a secure, screw-on lid to prevent spills and the release of dust.[13]
-
Part C: Waste Labeling and Accumulation
Accurate labeling is a cornerstone of a self-validating safety system, providing immediate hazard information.
-
Labeling : As soon as you begin collecting waste in the container, affix a hazardous waste label provided by your EHS department. The label must include:
-
Accumulation in a Satellite Accumulation Area (SAA) :
-
Store the waste container in a designated SAA, which must be at or near the point of generation.[13]
-
The container must be kept closed at all times except when adding waste.[15]
-
Ensure secondary containment (such as a larger tub or bin) is used to contain any potential leaks from the primary container.
-
Part D: Final Disposal Workflow
-
Container Full : Once the container is full (leaving at least 10% headspace for expansion), seal it securely.[13]
-
Request Pickup : Contact your institution's EHS department to request a hazardous waste pickup. Follow their specific procedures for scheduling.
-
Documentation : Complete any required paperwork, such as a hazardous waste manifest, which tracks the waste from your lab to the final disposal facility.[15][16] This documentation is a legal requirement under RCRA.
The entire disposal process can be visualized as a decision-making workflow:
Caption: Disposal workflow for Chroman-8-carboxylic acid.
Emergency Procedures for Spills and Exposures
Accidents can happen, and a prepared response is crucial.
Small Spill Cleanup Protocol (Solid)
-
Evacuate and Alert : Alert personnel in the immediate area.
-
Secure the Area : Restrict access to the spill area.
-
PPE : Don the appropriate PPE, including respiratory protection if the material is dusty.
-
Containment : Gently sweep or vacuum the solid material into a suitable, sealable container for disposal. AVOID generating dust.[2][4][17] Do not use a brush and dustpan, as this can aerosolize the powder. A vacuum with a HEPA filter is preferred.
-
Decontamination : Clean the spill area with soap and water.
-
Disposal : Label the container with the spilled material as hazardous waste and dispose of it according to the protocol in Section 3.
First Aid for Exposures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][18]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek medical attention if irritation develops or persists.[1][2][18]
-
Inhalation : Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][18]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and get medical attention.[2][18]
By adhering to these detailed procedures, you contribute to a culture of safety, ensuring that the lifecycle of every chemical in your laboratory concludes responsibly. This not only protects you and your colleagues but also upholds our collective duty of environmental stewardship.
References
-
SAFETY DATA SHEET - Chroman-8-carboxylic acid . Fisher Scientific.
-
SAFETY DATA SHEET - 4-Oxo-4H-chromene-2-carboxylic acid . Thermo Fisher Scientific.
-
Chroman-8-carboxylic acid, 97%, Thermo Scientific . Thermo Fisher Scientific.
-
Material Safety Data Sheet - Chromane-2-carboxylic acid . Cole-Parmer.
-
SAFETY DATA SHEET - Chroman-8-carboxylic acid (Alternate) . Fisher Scientific.
-
Safety Data Sheet: Carmine . Carl ROTH.
-
8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID - Safety Data Sheet . ChemicalBook.
-
Chromic Acid and Dichromate Salts Personal Protective Equipment & Personnel Monitoring . Vanderbilt University Environmental Health & Safety.
-
The MSDS HyperGlossary: Carboxylic Acid . Interactive Learning Paradigms, Incorporated.
-
Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency.
-
HAZARDOUS SUBSTANCE DATABASE (HSDB) INFORMATION FOR CHROMIC ACID . U.S. Environmental Protection Agency.
-
Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety.
-
Laboratories - Overview . Occupational Safety and Health Administration.
-
Hazardous Waste . U.S. Environmental Protection Agency.
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency.
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR.
-
Laboratory Safety Guidance . Occupational Safety and Health Administration.
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency.
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency.
-
RCRA Hazardous Waste . Triumvirate Environmental.
-
The Laboratory Standard . Vanderbilt University Office of Clinical and Research Safety.
-
EPA Hazardous Waste Codes . UGA Environmental Safety Division.
-
OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR).
-
What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? . Chemistry For Everyone via YouTube.
-
OSHA Laboratory Standard . National Center for Biotechnology Information - NIH.
-
Chromic Acid | CrH2O4 | CID 24425 . PubChem - NIH.
Sources
- 1. fishersci.es [fishersci.es]
- 2. fishersci.ca [fishersci.ca]
- 3. Chroman-8-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. osha.gov [osha.gov]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 12. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. semspub.epa.gov [semspub.epa.gov]
- 18. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
